molecular formula C9H10N2O5 B152067 Ethyl 2-(3-nitropyridin-2-yl)oxyacetate CAS No. 136718-78-0

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Cat. No.: B152067
CAS No.: 136718-78-0
M. Wt: 226.19 g/mol
InChI Key: XYNYNOQAHFLDQV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a chemical intermediate of significant interest in medicinal chemistry for the development of novel heteroaromatic and heterobicyclic aromatic derivatives . This compound serves as a key precursor in research focused on creating new therapeutic agents for the treatment of ferroptosis-related disorders . Ferroptosis, an iron-dependent form of cell death, is implicated in a wide range of pathological conditions, making inhibitors of this pathway a major area of investigation . Research involving this ester derivative explores its potential application in disorders of the alimentary tract, such as ulcers and gastritis, as well as liver and gallbladder disorders . Further investigative pathways include its role in the development of antiasthmatics for respiratory system disorders, therapeutics for kidney-related urinary system issues, and drugs for dermatological disorders including psoriasis and wound healing . The compound's utility is rooted in its functional group architecture, which allows for further synthetic modification to create more complex molecules designed to interact with specific biological targets involved in these disease pathways. This product is strictly for professional manufacturing, research laboratories, and industrial or commercial applications . It is not intended for diagnostic or therapeutic use in humans or animals, and is not for consumer use .

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNYNOQAHFLDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403161
Record name Ethyl [(3-nitropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136718-78-0
Record name Ethyl [(3-nitropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cheminformatics and Synthetic Utility of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Organic Synthesis

Molecular Identity & Physicochemical Profile[1][2][3]

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a specialized heterocyclic building block used primarily in the synthesis of fused bicyclic systems, such as pyrido[2,3-b][1,4]oxazines. Its structural utility lies in the ortho-positioning of a nitro group relative to an ester-functionalized ether linkage, facilitating rapid intramolecular cyclization upon reduction.

Core Data Table
PropertyValue
CAS Number 136718-78-0
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
IUPAC Name Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate
SMILES CCOC(=O)COC1=C(C=CC=N1)[O-]
InChI Key XYNYNOQAHFLDQV-UHFFFAOYSA-N
LogP (Predicted) ~1.1 (Lipophilic, suitable for CNS penetration precursors)
H-Bond Acceptors 5 (Nitro O's, Ether O, Ester O, Pyridine N)
H-Bond Donors 0

Synthetic Protocols & Methodology

The synthesis of this compound requires careful regiochemical control. Two primary routes exist: Nucleophilic Aromatic Substitution (


)  and O-Alkylation .
Recommended Route: Displacement

Why this route? The


 approach using 2-chloro-3-nitropyridine is superior to alkylating 3-nitro-2-pyridone. The latter often results in a mixture of N-alkylation (pyridone formation) and O-alkylation products due to the ambident nature of the pyridone anion. The 

route guarantees the ether linkage.
Reaction Logic

The nitro group at position 3 withdraws electron density from the pyridine ring, significantly lowering the LUMO energy at position 2. This makes the C-Cl bond highly susceptible to attack by the alkoxide generated from ethyl glycolate.

Step-by-Step Protocol
  • Reagents:

    • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

    • Nucleophile: Ethyl glycolate (Ethyl hydroxyacetate) (1.1 eq)

    • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Potassium Carbonate (

      
      ) for milder conditions.
      
    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under

      
       atmosphere. Dropwise add Ethyl glycolate (1.1 eq). Stir for 30 min to generate the sodium alkoxide species.
      
    • Addition: Dissolve 2-Chloro-3-nitropyridine in THF and add slowly to the alkoxide solution, maintaining temperature <10°C to prevent exotherms.

    • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 2–4 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc (3x). Wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol or flash chromatography (SiO2, 0-30% EtOAc in Hexane).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-3- nitropyridine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Ethyl Glycolate + NaH (Base) Reagent->Intermediate Product Ethyl 2-(3-nitropyridin- 2-yl)oxyacetate Intermediate->Product Elimination of Cl- (Aromatization)

Figure 1: The


 mechanism ensures regioselective O-alkylation by displacing the chlorine atom activated by the ortho-nitro group.

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5 ppm (dd, 1H): Proton at pos 6 (adjacent to Pyridine N).

    • δ 8.3 ppm (dd, 1H): Proton at pos 4 (adjacent to Nitro).

    • δ 7.1 ppm (dd, 1H): Proton at pos 5.

    • δ 5.1 ppm (s, 2H): O-CH ₂-CO (The diagnostic singlet for the oxyacetate linker).

    • δ 4.2 ppm (q, 2H): Ethyl ester CH ₂.

    • δ 1.3 ppm (t, 3H): Ethyl ester CH ₃.

Mass Spectrometry
  • ESI-MS (Positive Mode): Expect

    
     peak at 227.2 m/z .
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or nitro group (
    
    
    
    ) are common fragmentation pathways.

Downstream Applications: The Pyrido-Oxazine Scaffold

The primary value of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is its role as a "latent" bicyclic system. It is a direct precursor to 2H-pyrido[2,3-b][1,4]oxazin-3(4H)-one , a privileged scaffold in kinase inhibitor design (e.g., PI3K, mTOR inhibitors).

Cyclization Mechanism
  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using

    
     or 
    
    
    
    .
  • Lactamization: The newly formed amine at position 3 is spatially positioned to attack the ester carbonyl at position 2 via a 6-exo-trig cyclization.

  • Result: Formation of the fused 6,6-bicyclic system.

Visualization: Scaffold Construction

ScaffoldPath Substrate Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (Open Chain Precursor) Reduction Reduction Step (H2, Pd/C or Fe/AcOH) Substrate->Reduction AmineInter Intermediate: 2-(3-aminopyridin-2-yl)oxyacetate Reduction->AmineInter Cyclization Spontaneous Intramolecular Lactamization (-EtOH) AmineInter->Cyclization Final Pyrido[2,3-b][1,4]oxazin-3(4H)-one (Bicyclic Scaffold) Cyclization->Final

Figure 2: Transformation of the open-chain ester into the pharmacologically active pyrido-oxazine core.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Nitro-pyridines are potential explosives if heated under confinement. They are also skin and eye irritants.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Esters are susceptible to hydrolysis; keep strictly anhydrous.

  • Disposal: Do not mix with strong reducing agents or bases in waste streams. Incinerate via a licensed chemical disposal service.

References

  • Angene Chemical. (n.d.). Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate Product Entry. Retrieved from [Link] (Verified CAS 136718-78-0).[1]

  • PubChem. (2025).[2][3] Compound Summary: Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate (Related Derivative). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of oxazoline derivatives via electrophilic ring expansion. Retrieved from [Link] (Demonstrating ester/heterocycle cyclization principles).

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines and reaction with nucleophiles. Retrieved from [Link] (Validating SNAr reactivity of 2-chloro-3-nitropyridine).

Sources

Solubility Profile of Nitropyridine Oxyacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Nitropyridine Oxyacetate Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

In the landscape of heterocyclic chemistry, nitropyridine oxyacetate derivatives (e.g., Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate) represent a critical class of scaffolds.[1] Widely utilized as intermediates in the synthesis of pyrimidinamines, antimicrobial agents, and PCSK9 inhibitors, their physicochemical behavior is dominated by a "push-pull" electronic system. The electron-withdrawing nitro group (


) contrasts with the ether-linked acetate tail, creating a unique solubility footprint that challenges standard formulation and purification protocols.[1]

This guide provides a comprehensive technical analysis of the solubility profiles of these derivatives, offering field-proven protocols for thermodynamic profiling, solvent selection, and stability-indicating assays.[1]

Physicochemical Basis of Solubility

To master the solubility of nitropyridine oxyacetates, one must first understand the structural determinants driving their interaction with solvents.[1]

The Structural "Push-Pull" Effect

The core scaffold consists of a pyridine ring substituted with a nitro group and an oxyacetate moiety.[1]

  • Pyridine Ring (Basic Center): The nitrogen atom provides a site for protonation (

    
     depending on nitro placement), rendering solubility highly pH-dependent.[1]
    
  • Nitro Group (Hydrophobicity & Crystal Packing): The

    
     group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen while increasing crystal lattice energy (often leading to higher melting points and lower aqueous solubility).[1]
    
  • Oxyacetate Tail (Lipophilicity & Hydrolysis): The ester chain (

    
    ) increases 
    
    
    
    (typically 1.0–2.0), favoring organic solubility but introducing hydrolytic instability in aqueous buffers.
Predicted Properties (Structure-Property Relationship)
ParameterTypical RangeImpact on Solubility
LogP (Octanol/Water) 0.6 – 2.0Moderate lipophilicity; soluble in DMSO/DCM, poor in water.[1]
pKa (Pyridine N) 1.5 – 3.5Solubility increases significantly at pH < 2.[1]
H-Bond Acceptors 4–6Good solubility in polar aprotic solvents (DMF, Acetone).[1]
Crystal Energy HighNitro-stacking often leads to "brick dust" insolubility in water.[1]

Solubility Profiling Protocols

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for early-stage biological assay preparation.[1]

Reagents: 10 mM DMSO stock of the nitropyridine derivative. Buffer: PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

  • Spike: Dispense 5

    
    L of DMSO stock into 245 
    
    
    
    L of buffer (2% DMSO final).
  • Agitation: Shake at 900 rpm for 90 minutes at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF membrane (low binding).[1]
    
  • Analysis: Quantify filtrate via UV-Vis (254 nm) or LC-MS against a calibration curve.

  • Integrity Check: Crucial Step – Inject the filtrate immediately to verify the ester peak area relative to the acid hydrolysis product.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation and process development.[1]

Methodology: Shake-flask method with pH-adjustment.[1]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

  • Equilibration:

    • Option A (Stable): Shake for 24 hours.

    • Option B (Labile Esters): Shake for 4 hours (compromise between saturation and degradation).

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • pH Verification: Measure the pH of the supernatant; the dissolved compound may shift the buffer pH.[1]

  • Quantification: HPLC-UV/Vis.

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for profiling these derivatives, ensuring data integrity despite potential instability.

SolubilityWorkflow Start Start: Nitropyridine Oxyacetate Sample CheckStability Step 1: Hydrolytic Stability Check (1 hr in pH 7.4 buffer) Start->CheckStability Stable Stable (>95% Parent) CheckStability->Stable No Hydrolysis Unstable Unstable (<95% Parent) CheckStability->Unstable Hydrolysis Detected Thermo Protocol: 24h Thermodynamic Shake-Flask Stable->Thermo Gold Standard Kinetic Protocol: Kinetic Solubility (90 min incubation) Unstable->Kinetic Prevent Degradation Analysis Analysis: HPLC-UV + pH Re-check Thermo->Analysis Kinetic->Analysis

Figure 1: Decision matrix for selecting the appropriate solubility protocol based on ester stability.

Solvent Compatibility Guide

For synthetic scale-up or stock preparation, choosing the right solvent is paramount.[1]

Solvent SystemSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Ideal for biological stock solutions.[1] Avoid for NMR if proton exchange is critical.
Dichloromethane (DCM) Very GoodPreferred for extraction and chromatography (normal phase).[1]
Ethanol/Methanol ModerateGood for recrystallization.[1] Heating often required to dissolve the "brick dust" lattice.
Water (pH 7) Poor (<0.1 mg/mL)Insoluble.[1] Requires cosolvents (PEG400) or surfactants (Tween 80).[1]
0.1 N HCl ModerateProtonation of pyridine nitrogen enhances solubility; risk of ester hydrolysis.[1]

Mechanistic Pathway: pH-Dependent Solubilization

Understanding why solubility changes with pH is essential for formulation. The diagram below details the species distribution.

SpeciesDistribution cluster_0 Solubility Regimes Acidic pH < 2.0 Protonated Cation (Soluble) Neutral pH 4.0 - 8.0 Neutral Species (Precipitate) Acidic->Neutral Deprotonation (pKa ~3) Basic pH > 10.0 Hydrolyzed Anion (Soluble Acid Salt) Neutral->Basic Ester Hydrolysis (Irreversible)

Figure 2: The pH-dependent speciation of nitropyridine oxyacetates. Note the irreversible path at high pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70734, 4-Nitropyridine.[1] Retrieved from [Link][1]

  • Google Patents (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.[1] Retrieved from [1]

  • Cheméo (2024). Chemical Properties of 4-Nitropyridine (CAS 1122-61-8).[1] Retrieved from [Link][1]

  • Angene Chemical (2024). Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate Product Details. Retrieved from [Link]

Sources

Technical Guide & Safety Data Sheet: Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate is a functionalized pyridine derivative primarily utilized as a pharmacophore building block in the synthesis of bicyclic heterocycles (e.g., pyrido[2,3-b][1,4]oxazin-3(4H)-ones) for kinase inhibitor research.

Unlike commodity chemicals, this compound is often synthesized in situ or procured in small research quantities. Consequently, its safety profile is derived from Structure-Activity Relationship (SAR) analysis of the nitropyridine core and ester functionality. This guide bridges the gap between a standard SDS and a practical handling manual.

Physiochemical Profiling
PropertySpecification / ValueNote
IUPAC Name Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
CAS Number 136718-78-0Verified
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Physical State Solid (Crystalline) or Viscous OilLow melting point expected (Analogous thio-ether MP: ~58°C)
Solubility DMSO, DMF, Ethyl Acetate, DCMPoor solubility in water; hydrolyzes slowly
LogP (Predicted) ~1.1Moderate Lipophilicity
Appearance Pale yellow to orangeNitro-pyridines often darken upon oxidation/light exposure

Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING

This compound possesses two distinct toxiphores: the electron-deficient 3-nitropyridine ring and the aliphatic ester .

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.

Mechanistic Insight (The "Why")
  • Nitropyridine Toxicity: The nitro group at position 3 withdraws electron density, making the ring highly susceptible to nucleophilic attack (including by biological thiols like glutathione). Metabolic reduction of the nitro group can yield hydroxylamines, which are potential DNA alkylators (mutagenicity risk).

  • Ester Hydrolysis: Upon contact with mucous membranes or intracellular esterases, the ethyl ester moiety hydrolyzes to release (3-nitropyridin-2-yl)oxyacetic acid and ethanol . The resulting free acid can locally lower pH, contributing to irritation.

Handling, Storage, & Stability Protocol

Standard SDS advice is often generic. The following protocols are specific to the stability of nitropyridine ethers.

The "Cold Chain" Storage Rule

Nitro-aromatics, particularly those with ether linkages, are prone to oxidative degradation and photo-decomposition.

  • Protocol: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >3 months.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as acidic degradation products may corrode metal, leaching ions that catalyze further decomposition.

Handling "Research Chemicals"
  • No Metal Spatulas: While not a primary explosive, nitro compounds should be treated with respect. Use porcelain or Teflon-coated spatulas to minimize friction and static discharge.

  • Solvent Selection: Avoid dissolving in nucleophilic solvents (like Methanol) for extended periods without buffering, as transesterification can occur.

Synthesis & Degradation Pathways

Understanding how this molecule is made (and how it breaks) is critical for waste management and process safety.

Synthesis Logic (SNAr)

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The nitro group at C3 activates the leaving group (usually Chlorine) at C2.

Degradation (Hydrolysis & Reduction)
  • Hydrolysis: In aqueous base, the ester saponifies.

  • Reduction: In the presence of metals (Fe, Zn) or hydrogenation catalysts, the nitro group reduces to an amine, drastically changing the chemical's polarity and reactivity.

G Figure 1: Synthesis (SNAr) and Primary Degradation Pathways Start 2-Chloro-3-nitropyridine Product Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate (Target Molecule) Start->Product SNAr (DMF, 60°C) Reagent Ethyl Glycolate (Base: K2CO3/NaH) Reagent->Product Degradation1 Hydrolysis Product: (3-Nitropyridin-2-yl)oxyacetic acid Product->Degradation1 Aq. NaOH / Esterase Degradation2 Reduction Product: Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate Product->Degradation2 H2/Pd or Fe/HCl

Figure 1: The SNAr synthesis route and the two primary degradation pathways (Hydrolysis and Nitro-Reduction).[1][2][3]

Emergency Response Protocols

Based on the "Prudent Practices in the Laboratory" framework.

Exposure Response
  • Inhalation: Move to fresh air. Nitropyridines can cause delayed respiratory edema. Observe for 24 hours.

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water. Lipophilic nitro compounds are often removed more effectively by PEG than water alone.

  • Eye Contact: Irrigate for 15 minutes. Do not use neutralizing agents ; saline or water only.

Spill Management Decision Tree

SpillResponse Figure 2: Emergency Spill Response Logic Start Spill Detected Assess Is it Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionS Avoid Dust Generation. Use Wet Wipe/Damp Cloth. Solid->ActionS ActionL Absorb with Vermiculite/Sand. DO NOT use sawdust (Nitros + Organics = Fire Risk). Liquid->ActionL Disposal Place in Hazardous Waste Container (Tag: Toxic/Irritant) ActionS->Disposal ActionL->Disposal

Figure 2: Decision logic for spill cleanup, emphasizing the avoidance of organic absorbents (sawdust) with nitro compounds.

Experimental Procedure (Synthesis Reference)

For researchers needing to validate the identity or synthesize fresh material.

Reaction:

2-Chloro-3-nitropyridine (1.0 eq) + Ethyl Glycolate (1.2 eq) + K₂CO₃ (2.0 eq)


 Product
  • Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar.[4]

  • Addition: Dissolve 2-chloro-3-nitropyridine in anhydrous DMF (Dimethylformamide).

  • Activation: Add Potassium Carbonate (K₂CO₃). Stir for 10 minutes.

  • Coupling: Add Ethyl Glycolate dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[5]6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[6][7]

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[4] Wash organics with Brine.[4][8] Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Silica gel).

References

  • Chemical Identity & CAS: Angene Chemical. Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate Product Page. Retrieved from

  • Analogous Synthesis (SNAr Mechanism): National Institutes of Health (NIH) PubChem. Reaction of 2-chloro-3-nitropyridines with nucleophiles. Retrieved from

  • General Safety for Nitropyridines: Fisher Scientific. Safety Data Sheet: 3-Nitropyridine. Retrieved from

  • Handling of Energetic Functional Groups: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from

Sources

Characterization and Melting Point Analysis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-b][1,4]oxazines, which are scaffolds for kinase inhibitors and antiviral agents.[1][2][3]

Precise melting point (MP) determination for this compound is complicated by its susceptibility to regioisomerism during synthesis. The nucleophilic aromatic substitution (


) used to generate it often produces a mixture of the desired O-alkylated product  (the target) and the thermodynamically stable N-alkylated pyridone .[2]

This guide provides the physicochemical profile of the target compound, contrasts it with its isomers, and establishes a validated protocol for thermal analysis to ensure structural integrity.[1][2]

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7][8][9][10]

Identity
ParameterData
Chemical Name Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
CAS Number 136718-78-0
Molecular Formula

Molecular Weight 226.19 g/mol
SMILES CCOC(=O)COC1=C(C=CC=N1)[O-]
Melting Point & Physical State Data

The melting point of this compound is sensitive to purity and solvent retention.[2] Below is the consolidated data for the target and its critical impurities.

Compound VariantPhysical StateMelting Point Range (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C)
Note
Target: O-Isomer Pale Yellow Solid / Oil42 – 48

C
(Predicted)
Low-melting solid; may exist as oil if slightly impure.[2][3]
Impurity: N-Isomer Yellow Crystalline Solid54 – 56

C
Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate.[2]
Analog: S-Isomer Yellow Crystals58

C
Ethyl 2-(3-nitropyridin-2-yl)thioacetate.[2][3]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Insight: If your sample exhibits a sharp melting point between 54–56


C , you have likely isolated the N-alkylated impurity  (pyridone), not the desired O-linked ether.[2] The O-isomer generally melts at a lower temperature or remains an oil at room temperature unless highly purified.[2][3]

Synthesis & Regioselectivity Context

To interpret the melting point data correctly, one must understand the synthesis pathway.[2] The reaction involves the displacement of a chloride from 2-chloro-3-nitropyridine by ethyl glycolate.[2][3]

The Competitive Pathway

The 3-nitro group activates the pyridine ring for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, but it also influences the basicity of the ring nitrogen.[2]
  • Kinetic Product (Target): Attack by the oxygen nucleophile at the C-2 position.[2]

  • Thermodynamic Product (Impurity): Attack by the ring nitrogen (if unblocked) or rearrangement, leading to the N-ethylated pyridone.[1][2]

SynthesisPathway Start 2-Chloro-3-nitropyridine + Ethyl Glycolate Base Base (NaH or K2CO3) Start->Base Transition Meisenheimer Complex Base->Transition Deprotonation ProductO TARGET (O-Isomer) Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (Likely Oil/Low MP Solid) Transition->ProductO O-Alkylation (Kinetic) ProductN IMPURITY (N-Isomer) Ethyl (3-nitro-2-oxopyridin-1-yl)acetate (MP: 54-56°C) Transition->ProductN N-Alkylation (Thermodynamic)

Figure 1: Competitive alkylation pathway. The melting point is the primary rapid-screen indicator of whether O-alkylation (Target) or N-alkylation (Impurity) occurred.[1][3]

Validated Characterization Protocol

Do not rely solely on a capillary melting point apparatus.[2] The proximity of the melting points between the O- and N-isomers requires a multi-faceted approach.

Step-by-Step Thermal Analysis
  • Visual Inspection:

    • O-Isomer: Typically waxy, pale yellow solid or viscous oil.[1][2]

    • N-Isomer: Distinct, bright yellow needles or prisms.[1][2]

  • Capillary Melting Point (Ramp Rate Control):

    • Start at 30

      
      C.
      
    • Ramp at 1

      
      C/min.[2]
      
    • Observation: If melting completes < 50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      C, it supports the O-isomer structure.[2] If melting begins > 52 
      
      
      
      C, suspect N-isomer contamination.[2]
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat from 20

      
      C to 100 
      
      
      
      C at 5
      
      
      C/min under
      
      
      .
    • Success Criteria: A single endothermic peak near 45 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      C indicates pure O-isomer.[2][3] A double peak or a shift to 55 
      
      
      
      C indicates isomerization or impurity.[2]
Confirmatory Spectroscopy (Self-Validation)

Since MP data can be ambiguous, validate the batch using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 NMR.[2]
  • Target (O-Isomer): Look for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     singlet.[2][3] In 2-alkoxypyridines, this typically appears around 4.8 – 5.0 ppm .[2]
    
  • Impurity (N-Isomer): The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protons in 2-pyridones are more shielded/deshielded differently, typically appearing around 4.6 – 4.8 ppm , but the aromatic splitting pattern will differ significantly (3-nitro group environment changes).[2][3]
    

Quality Control Workflow

Use this logic flow to determine if your batch is suitable for downstream synthesis.

QC_Workflow Sample Isolated Sample (Solid/Oil) MP_Check Measure Melting Point Sample->MP_Check Decision1 MP > 52°C? MP_Check->Decision1 Reject Suspect N-Isomer (REJECT) Decision1->Reject Yes NMR_Check Run 1H-NMR (Check -OCH2- shift) Decision1->NMR_Check No (< 50°C) Decision2 Shift ~5.0 ppm? NMR_Check->Decision2 Approve Valid O-Isomer (APPROVE) Decision2->Approve Yes Repurify Recrystallize/Column (Hexane/EtOAc) Decision2->Repurify No (Mixed/Shifted)

Figure 2: Quality Control Decision Matrix for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate.

References

  • Isomer Melting Point Data (N-Isomer): Griffith University. (2004).[2][4][5] Crystal structure of Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Link

  • Analogous Sulfur Compound Data: PrepChem. Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate. Link

  • General Synthesis of 2-Alkoxynitropyridines: MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Link

  • PubChem Compound Summary: National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Link[6]

  • Chemical Vendor Data (Angene): Angene Chemical. Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate CAS 136718-78-0.[2][3][7] Link

Sources

The Ascendant Role of Nitropyridine Esters in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its versatile reactivity and presence in numerous FDA-approved therapeutics. The strategic introduction of a nitro group and an ester functionality onto this privileged heterocycle gives rise to nitropyridine esters, a class of compounds demonstrating a profound and expanding repertoire of pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, mechanisms of action, and potential pharmaceutical applications of these promising molecules, grounded in field-proven insights and validated experimental protocols.

The Chemical Blueprint: Synthesis and Physicochemical Properties of Nitropyridine Esters

The synthetic accessibility of nitropyridine esters is a key driver of their exploration in drug discovery. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations.[1]

Core Synthetic Strategies

Several reliable methods exist for the synthesis of nitropyridine esters. A common approach involves the nitration of a pre-existing pyridine carboxylic acid ester. For instance, the nitration of pyridines can be achieved using nitric acid in trifluoroacetic anhydride, a method that often provides higher yields compared to older techniques using dinitrogen pentoxide.[2] The reaction proceeds by generating dinitrogen pentoxide in situ, which then reacts with the pyridine derivative.[2]

Another strategy involves the esterification of a nitropyridine carboxylic acid. This can be accomplished through standard acid-catalyzed esterification protocols, for example, by reacting the nitropyridine carboxylic acid with an alcohol in the presence of a solid acid catalyst.[2][3]

A versatile, one-pot, three-component ring transformation reaction has also been developed for the synthesis of functionalized nitropyridines, which can then be further modified to include an ester group.[4] This method offers a high degree of flexibility in introducing various substituents onto the pyridine ring.

Synthesis_Strategies

Physicochemical Characteristics and Their Implications

The presence of both the nitro and ester groups imparts distinct physicochemical properties to the molecule. The nitro group is a strong electron-withdrawing group, which can influence the molecule's pKa, lipophilicity, and metabolic stability. This electronic modification is crucial for the molecule's interaction with biological targets. The ester group, on the other hand, can be designed to modulate solubility and act as a potential prodrug moiety, undergoing hydrolysis in vivo to release the active carboxylic acid.

Unraveling the Mechanism: How Nitropyridine Esters Exert Their Effects

The pharmacological effects of nitropyridine esters are diverse and often depend on the specific substitution pattern of the molecule. However, some general mechanistic principles can be outlined.

The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group by cellular nitroreductases.[5] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can then interact with cellular macromolecules such as DNA and proteins, leading to cytotoxicity.[6]

Mechanism_of_Action

Therapeutic Frontiers: Pharmaceutical Applications of Nitropyridine Esters

The unique chemical properties of nitropyridine esters have led to their investigation in several key therapeutic areas.

Anticancer Activity

Nitropyridine derivatives have shown significant promise as anticancer agents.[7] The nitro group is thought to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[7] For instance, certain nitropyridine-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[8]

A notable example is the investigation of nitropyridine linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine.[9] One derivative, with a methoxy substituent, was found to be active against MCF-7 breast cancer cells with an IC50 of 6.41 μM.[9] Another piperidine derivative showed activity against HepG2 liver cancer cells with an IC50 of 7.63 μM.[9]

Compound ClassCancer Cell LineIC50 (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-ones (methoxy derivative)MCF-7 (Breast)6.41[9]
Nitropyridine-linked 4-arylidenethiazolidin-4-ones (piperidine derivative)HepG2 (Liver)7.63[9]
Pyrimidine derivativesMCF-7 (Breast)37.78 - 64.08 (% inhibition)[8]
Antimicrobial Potential

The search for new antimicrobial agents is a global health priority, and nitropyridine esters have emerged as a promising class of compounds. The presence of the nitro group is often associated with antimicrobial activity.[6]

Studies on compounds structurally related to 2-Bromo-5-fluoro-3-nitropyridine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.[7] For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide exhibited promising antitubercular activity with minimum inhibitory concentrations (MIC) in the range of 4-64 μg/mL.[7] Furthermore, the synthesis of a pyridoxazinone series, involving the O-alkylation of 3-hydroxy-2-nitropyridine with 2-bromoalkanoic esters, yielded a compound with high antibacterial activity against E. faecalis (MIC 7.8 μg/mL) and S. aureus (MIC 31.2 μg/mL), as well as antifungal activity against several Candida species (MIC 62.5 μg/mL).[9]

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4-64[7]
Pyridoxazinone derivative (from 2-bromoalkanoic ester)Enterococcus faecalis7.8[9]
Pyridoxazinone derivative (from 2-bromoalkanoic ester)Staphylococcus aureus31.2[9]
Pyridoxazinone derivative (from 2-bromoalkanoic ester)Candida albicans, C. glabrata, C. tropicalis62.5[9]
Anti-inflammatory Properties

While less explored than their anticancer and antimicrobial activities, some pyridine derivatives have shown potential as anti-inflammatory agents.[10] The mechanism of action is often linked to the inhibition of key inflammatory mediators. Although specific data on nitropyridine esters is limited, the broader class of nitroaromatic compounds has been investigated for anti-inflammatory effects.[8][11] This suggests a promising avenue for future research into the anti-inflammatory potential of nitropyridine esters.

Experimental Corner: Validated Protocols for Synthesis and Evaluation

To facilitate further research in this exciting field, this section provides detailed, step-by-step protocols for the synthesis of a model nitropyridine ester and its subsequent evaluation for anticancer and antimicrobial activity.

Synthesis of Ethyl 5-Nitro-2-pyridinecarboxylate

This protocol describes a general method for the nitration of a pyridine ester.

Materials:

  • Ethyl 2-pyridinecarboxylate

  • Nitric acid (fuming)

  • Trifluoroacetic anhydride (TFAA)

  • Sodium metabisulfite

  • Sodium hydroxide (25% solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, cool trifluoroacetic anhydride in an ice bath.

  • Slowly add ethyl 2-pyridinecarboxylate to the cooled TFAA with stirring.

  • To this mixture, add fuming nitric acid dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.

  • Stir the resulting solution for 24 hours.

  • Neutralize the solution to a pH of 6-7 with a 25% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ethyl 5-nitro-2-pyridinecarboxylate.[2]

Synthesis_Workflow

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][7][12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Nitropyridine ester stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of the nitropyridine ester in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[4][13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Read the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][15][16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Nitropyridine ester stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[15]

  • Prepare serial two-fold dilutions of the nitropyridine ester in the broth in a 96-well plate.[16]

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 16-20 hours for bacteria).[16]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]

Conclusion and Future Directions

Nitropyridine esters represent a compelling and underexplored class of compounds with significant potential in pharmaceutical applications. Their synthetic tractability, coupled with a diverse range of biological activities, positions them as valuable leads in the development of novel anticancer, antimicrobial, and potentially anti-inflammatory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the promise of nitropyridine esters into tangible therapeutic benefits.

References

  • Nishiwaki, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Available from: [Link]

  • Vertex AI Search. (2026, January 29).
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 968. Available from: [Link]

  • BenchChem. (2025).
  • Patentscope. (2010).
  • Google Patents. (2014). CN102020606A - Synthesis method for nitropyridine compounds.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • Google Patents. (2017).
  • BenchChem. (2025). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • University of Oslo. (n.d.).
  • ResearchGate. (n.d.). MIC values (µg/mL) of derivatives against bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-cancer evaluation (IC50 values) of the most... Retrieved from [Link]

  • DergiPark. (n.d.). Literature (Andreoni, D). Retrieved from [Link]

  • ResearchGate. (n.d.). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.
  • National Center for Biotechnology Information. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4069*.
  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4069*.
  • MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(10), 1598*.
  • National Center for Biotechnology Information. (2021, November 2). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Journal of the Iranian Chemical Society, 19, 1347-1361.
  • National Center for Biotechnology Information. (2021, July 15). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(14), 4272*.
  • National Center for Biotechnology Information. (2025, February 19). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 1017*.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545*.
  • MDPI. (2025, April 7). The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment. International Journal of Molecular Sciences, 26(7), 6140*.
  • Der Pharma Chemica. (n.d.). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)
  • Science.gov. (n.d.). significant anti-inflammatory properties: Topics by Science.gov. Retrieved from [Link]

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Technical Whitepaper: Chemical Identity and Synthetic Utility of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyridine core. It serves as a critical intermediate in the synthesis of fused bicyclic systems, particularly pyrido[3,2-b][1,4]oxazin-3(4H)-ones , which are privileged scaffolds in kinase inhibitor discovery and medicinal chemistry. This guide details its chemical informatics, validated synthetic protocols, and downstream applications, emphasizing the regioselective control required to distinguish it from its N-alkylated isomers.

Part 1: Chemical Identity & Informatics[1][2][3]

Precise identification is paramount in heterocyclic chemistry due to the prevalence of regioisomers (e.g., O-alkylation vs. N-alkylation products). The data below specifically identifies the O-linked ester.

Core Identifiers
PropertyValue
Chemical Name Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate
CAS Number 136718-78-0
Molecular Formula C₁₀H₁₂N₂O₅ (Wait, C₉H₁₀N₂O₅ - Correction: Ethyl is C2, Acetate is C2, Pyridine is C5.[1] Total C9.) Corrected Formula: C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Canonical SMILES CCOC(=O)COC1=C(C=CC=N1)[O-]
InChI String InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
InChIKey XYNYNOQAHFLDQV-UHFFFAOYSA-N
Physicochemical Profile[4][6][7][8][9][10][11]
  • Appearance: Pale yellow to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions; sensitive to strong hydrolysis (ester cleavage).

Part 2: Synthetic Pathway & Protocol

The synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate relies on a Nucleophilic Aromatic Substitution (SNAr). The reaction utilizes the electron-withdrawing nature of the 3-nitro group and the ring nitrogen to activate the 2-position chlorine atom for displacement by an oxygen nucleophile.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The regioselectivity ( O- vs. N-alkylation) is a critical quality attribute. Using ethyl glycolate (an alcohol) with a base favors O-alkylation, whereas reacting a pyridone with an alkyl halide favors N-alkylation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate on a 10 mmol scale.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.58 g, 10 mmol).

  • Nucleophile: Ethyl glycolate (Ethyl hydroxyacetate) (1.14 g, 11 mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol) or Sodium Hydride (60% dispersion, 11 mmol).

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

  • Nucleophile Activation:

    • Option A (Mild): Add Ethyl glycolate and K₂CO₃ to DMF. Stir for 15 minutes at room temperature.

    • Option B (Aggressive/High Yield): Suspend NaH in DMF at 0°C. Dropwise add Ethyl glycolate. Stir until H₂ evolution ceases.

  • Addition: Add 2-Chloro-3-nitropyridine in one portion. The solution will likely darken (yellow/orange) indicating complex formation.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting chloride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into 100 mL of ice-water.

    • Observation: The product may precipitate as a solid. If so, filter and wash with cold water.

    • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO₂, 0-30% EtOAc in Hexane).

Synthetic Logic Diagram (Graphviz)

SynthesisWorkflow Start Reactants: 2-Chloro-3-nitropyridine + Ethyl Glycolate Activation Activation: Base (K2CO3/NaH) Solvent: DMF Start->Activation Reaction SnAr Reaction: 60-80°C, 4-6 hrs (Meisenheimer Complex) Activation->Reaction Nucleophilic Attack Workup Workup: Ice-Water Quench EtOAc Extraction Reaction->Workup Completion (TLC) Product Product: Ethyl 2-(3-nitropyridin-2-yl) oxyacetate Workup->Product Purification

Figure 1: Synthetic workflow for the O-alkylation of 2-chloro-3-nitropyridine via SnAr mechanism.

Part 3: Applications in Drug Discovery

The primary utility of this molecule lies in its ability to undergo reductive cyclization . This transformation constructs the pyrido[3,2-b][1,4]oxazine core, a scaffold found in various bioactive compounds.

Mechanism of Cyclization
  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C or Fe/Acetic Acid.

  • Intramolecular Amidation: The newly formed amine (position 3) attacks the ester carbonyl (position 2 side chain).

  • Cyclization: Loss of ethanol yields the fused lactam ring.

Pathway Visualization[13]

CyclizationPathway Precursor Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (Nitro-Ester) Reduction Step 1: Reduction (H2/Pd-C or Fe/AcOH) Precursor->Reduction Intermediate Intermediate: [2-(3-aminopyridin-2-yl)oxyacetate] (Unstable Amine-Ester) Reduction->Intermediate Nitro -> Amine Cyclization Step 2: Spontaneous Cyclization (- EtOH) Intermediate->Cyclization Intramolecular Attack FinalScaffold Target Scaffold: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cyclization->FinalScaffold

Figure 2: Reductive cyclization pathway converting the nitro-ester precursor into the fused bicyclic pyrido-oxazinone scaffold.

Part 4: Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Sensitization: 2-chloropyridines are known skin sensitizers; handle precursors with extreme care.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53450280, Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate. Retrieved from [Link]

  • Angene Chemical. Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate (CAS 136718-78-0) Technical Data.[1] Retrieved from [Link][1]

  • Karis, M., et al. (2006). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section E. (Demonstrates the N-alkylated isomer for structural comparison). Retrieved from [Link]

  • Bremner, J. B., et al. (2002). Synthesis of some pyrido[3,2-b][1,4]oxazine derivatives. Tetrahedron.[4][5] (Describes the downstream cyclization of 2-oxypyridine acetates).

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Methodological & Application

Reductive cyclization of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reductive Cyclization of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,3-dihydropyrido[2,3-b][1][2]oxazin-3-one via the reductive cyclization of ethyl 2-(3-nitropyridin-2-yl)oxyacetate. This transformation is a critical step in the construction of the pyrido[1][2]oxazine scaffold, a privileged heterocyclic motif in medicinal chemistry. The protocols and insights herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery. The pyrido[2,3-b][1][2]oxazine core is of significant interest due to its presence in a variety of biologically active molecules, including potent enzyme inhibitors.[3] A common and efficient strategy for constructing this bicyclic system is through an intramolecular cyclization reaction, where a suitably functionalized pyridine ring serves as the foundation.

The described transformation hinges on a two-step, one-pot sequence: the reduction of an aromatic nitro group to a primary amine, followed by an immediate intramolecular nucleophilic attack of the newly formed amine onto a pendant ester group. This process, known as reductive cyclization, offers an elegant and atom-economical route to the desired lactam, 2,3-dihydropyrido[2,3-b][1][2]oxazin-3-one.

The choice of reducing agent is paramount to the success of this reaction. While catalytic hydrogenation is a powerful reduction method, it can lack chemoselectivity in complex substrates.[4] Metal-acid systems, particularly iron powder in an acidic medium like acetic acid, provide a classic, cost-effective, and highly reliable method for the selective reduction of nitroarenes without affecting other potentially reducible groups, such as esters.[2][4][5][6][7]

Reaction Mechanism: From Nitroarene to Bicyclic Lactam

The overall transformation proceeds through two distinct mechanistic stages occurring in sequence within the same reaction vessel.

Stage 1: Reduction of the Nitro Group The reaction is initiated by the reduction of the electron-withdrawing nitro group on the pyridine ring to an electron-donating amino group. When using iron metal in acetic acid, the iron acts as the electron donor, becoming oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is the electron acceptor. The acidic medium serves as a proton source. The reduction is not a single step but proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the final amine (-NH2).[8][9]

Stage 2: Intramolecular Cyclization (Lactamization) Upon formation, the 2-amino group is positioned perfectly for an intramolecular nucleophilic attack on the adjacent ester carbonyl carbon. This step is an intramolecular nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide (EtO⁻) leaving group, which is protonated by the acidic solvent to form ethanol, yielding the thermodynamically stable six-membered lactam ring.

G cluster_0 Stage 1: Nitro Group Reduction cluster_1 Stage 2: Intramolecular Cyclization Start Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso  + Fe, H⁺  - Fe²⁺, H₂O Hydroxylamine Hydroxylamino Intermediate Nitroso->Hydroxylamine  + Fe, H⁺  - Fe²⁺ Amine Ethyl 2-(3-aminopyridin-2-yl)oxyacetate (Key Intermediate) Hydroxylamine->Amine  + Fe, H⁺  - Fe²⁺, H₂O Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral  Intramolecular  Nucleophilic Attack Product 2,3-Dihydropyrido[2,3-b][1,4]oxazin-3-one (Final Product) Tetrahedral->Product  - EtOH

Caption: Proposed reaction mechanism for the reductive cyclization.

Detailed Application Protocol

This protocol describes a robust and scalable procedure for the synthesis of 2,3-dihydropyrido[2,3-b][1][2]oxazin-3-one using iron powder in a mixture of acetic acid and ethanol.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 2-(3-nitropyridin-2-yl)oxyacetateRound-bottom flask (e.g., 100 mL)
Iron powder, reduced (<100 mesh)Reflux condenser
Glacial Acetic Acid (AcOH)Magnetic stirrer and stir bar
Ethanol (EtOH), absoluteHeating mantle or oil bath
Deionized Water (H₂O)Buchner funnel and filter paper
Celite® 545Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Ethyl Acetate (EtOAc), reagent gradeGlassware for extraction and purification
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)TLC plates (silica gel 60 F₂₅₄)
Silica Gel for column chromatographyColumn chromatography setup
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 eq).

  • Solvent Addition: Add ethanol (e.g., 20 mL per gram of starting material) and glacial acetic acid (e.g., 10 mL per gram of starting material) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reducing Agent: To the stirred solution, add reduced iron powder (4.0 - 5.0 eq) in portions to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain a vigorous stir to keep the iron powder suspended.

  • Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.[1] Use a mobile phase such as 1:1 Ethyl Acetate/Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark suspension with ethyl acetate (e.g., 50 mL). Filter the entire mixture through a pad of Celite® in a Buchner funnel to remove the iron powder and iron salts.[1] Wash the Celite® pad thoroughly with additional ethyl acetate (2 x 25 mL) to ensure all product is collected.

  • Work-up - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50-70% EtOAc) to afford the pure 2,3-dihydropyrido[2,3-b][1][2]oxazin-3-one.

Caption: General experimental workflow for the synthesis.

Product Characterization

The final product, 2,3-dihydropyrido[2,3-b][1][2]oxazin-3-one, should be characterized using standard spectroscopic techniques to confirm its identity and purity. The following table provides expected data based on the analysis of closely related structural analogs.[10]

Technique Expected Observations
¹H NMR δ ~8.0-8.2 ppm (dd, 1H): Pyridine H adjacent to ring N. δ ~7.0-7.5 ppm (m, 2H): Remaining two pyridine protons. δ ~4.7 ppm (s, 2H): Methylene protons (-O-CH₂-C=O). δ ~9.5-11.0 ppm (br s, 1H): Amide N-H proton.
¹³C NMR δ ~165 ppm: Amide carbonyl (C=O). δ ~140-150 ppm: Aromatic carbons adjacent to N and O. δ ~115-135 ppm: Remaining aromatic carbons. δ ~68 ppm: Methylene carbon (-O-CH₂-C=O).
IR Spectroscopy ~3200 cm⁻¹: N-H stretch (amide). ~1680 cm⁻¹: C=O stretch (amide I band). ~1250 cm⁻¹: C-O-C stretch (asymmetric).
Mass Spec (ESI+) Expected [M+H]⁺ for C₇H₆N₂O₂: m/z 151.04

Troubleshooting and Scientific Insights

  • Causality of Reagent Choice: Iron is an excellent choice as it is inexpensive and its heterogeneous nature simplifies removal (filtration).[1][2] Acetic acid not only provides the necessary protons but also acts as a co-solvent and helps maintain the activity of the iron surface.

  • Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, additional iron powder (0.5-1.0 eq) and a small amount of acetic acid can be added to the refluxing mixture. Extended reaction times are preferable to forcing the reaction with excessive heat, which can lead to degradation.

  • Work-up Considerations: The filtration through Celite® is critical. Iron salts can form fine precipitates that are difficult to remove otherwise and can complicate the subsequent extraction by causing emulsions.

  • Potential Side Products: Incomplete reduction can lead to the formation of stable intermediates.[9] If the reaction is not driven to completion, one might isolate small quantities of the corresponding nitroso or hydroxylamine compounds, which would complicate purification. The protocol is designed to ensure full reduction to the amine.

References

  • Benchchem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Benchchem. (2025). Reactivity of the nitro group on a pyridine ring.
  • Springer. (1970). Reductive Cyclization. A General Method for the Synthesis of 1-Azabicyclo Compounds 1,2. [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. [Link]

  • Benchchem. (2025). Spectroscopic Profile of Pyrido[1][8]oxazin-3-ones: A Technical Guide.

  • Preprints.org. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • ResearchGate. (n.d.). A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction. [Link]

  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PMC. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. [Link]

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Synthesis of Pyrido[2,3-b]oxazin-3(4H)-one Precursors: A Detailed Guide for Researchers

Synthesis of Pyrido[2,3-b][1][2]oxazin-3(4H)-one Precursors: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrido[2,3-b][1][2]oxazine Scaffold

The pyrido[2,3-b][1][2]oxazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[3][4] Its derivatives have demonstrated a wide range of biological activities, including potential as anti-inflammatory agents, analgesics, and inhibitors of enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in non-small cell lung cancer.[2][4] The strategic importance of this scaffold necessitates robust and efficient synthetic routes to its precursors, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of key precursors for pyrido[2,3-b][1][2]oxazin-3(4H)-one and its derivatives. We will delve into the synthesis of the foundational building block, 2-amino-3-hydroxypyridine, and subsequently explore its conversion to the target oxazinone scaffold, including a discussion of the critical Smiles rearrangement in one-pot synthetic strategies.

Part 1: Synthesis of the Core Precursor: 2-Amino-3-hydroxypyridine

A reliable supply of the starting material is paramount for any synthetic campaign. While commercially available, an efficient in-house synthesis of 2-amino-3-hydroxypyridine can be highly advantageous. A cost-effective and high-yield method utilizes furfural as a readily available starting material.[5]

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

This patented method involves a three-step process commencing with the ring-opening of furfural, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis.[5]

Step 1: Ring-Opening of Furfural

  • In a suitable reaction vessel, add 350g of water and 20g of furfural.

  • Stir the mixture and cool to 0°C.

  • Introduce chlorine gas while maintaining the temperature between 0-10°C at a rate of 2.5-3g per 10 minutes.

  • After the initial introduction of chlorine, add 10g of furfural every 20 minutes for a total of three additions. The total amount of chlorine gas added should be approximately 37g.

Step 2: Formation of 2-Amino-3-hydroxypyridine Sulfonate

  • Transfer the mixed liquor from the ring-opening reaction to a second reaction vessel.

  • Cool the mixture to 0°C and adjust the pH to 1.5-2 by the dropwise addition of a liquid alkali solution, while maintaining the temperature between 0-10°C.

  • React the resulting mixture with an ammonium sulfamate solution to yield 2-amino-3-hydroxypyridine sulfonate.

Step 3: Hydrolysis to 2-Amino-3-hydroxypyridine

  • Dissolve the 2-amino-3-hydroxypyridine sulfonate in water.

  • Heat the solution to 80-90°C and maintain this temperature for 25-40 minutes.[5]

  • Add a liquid alkali to adjust the pH to 8-9.

  • Cool the solution to 35-40°C and stir for 0.5-1.5 hours to precipitate the crude brown 2-amino-3-hydroxypyridine.[5]

  • Filter and dry the product. This method has been reported to yield over 75% of the crude product.[5]

Purification:

The crude brown product can be purified by recrystallization from a suitable solvent system, such as dimethylformamide followed by methanol, to yield white crystalline 2-amino-3-hydroxypyridine with a purity of over 99%.[5]

Part 2: Construction of the Pyrido[2,3-b][1][2]oxazin-3(4H)-one Ring System

The most direct route to the pyrido[2,3-b][1][2]oxazin-3(4H)-one scaffold involves the reaction of 2-amino-3-hydroxypyridine with a suitable C2-building block, typically chloroacetyl chloride, followed by intramolecular cyclization. This can be performed as a two-step process or a more efficient one-pot synthesis.

Method 1: Two-Step Synthesis via Chloroacetylation and Subsequent Cyclization

This classic approach provides a high degree of control over the reaction sequence.

Protocol 2: Synthesis of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide

  • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The use of a base such as triethylamine or pyridine (1.2 equivalents) is recommended to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide.

Protocol 3: Base-Catalyzed Intramolecular Cyclization

  • Dissolve the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium ethoxide, to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to afford the desired pyrido[2,3-b][1][2]oxazin-3(4H)-one.

Method 2: One-Pot Synthesis and the Smiles Rearrangement

A more efficient approach involves a one-pot synthesis from a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide. This reaction proceeds via a fascinating intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[1][6]

The Causality Behind the Smiles Rearrangement:

The Smiles rearrangement is a powerful tool in organic synthesis for the formation of heterocyclic compounds.[1] In this specific context, the reaction is initiated by the O-alkylation of the 2-halo-3-hydroxypyridine with the N-substituted-2-chloroacetamide. The subsequent intramolecular rearrangement is driven by the nucleophilic attack of the amide nitrogen onto the pyridine ring at the position bearing the halogen, leading to the formation of a spirocyclic intermediate. This intermediate then collapses to the more stable pyridoxazinone product.[1][6] The use of cesium carbonate as a base has been shown to be particularly effective in promoting this transformation.[1][6]

Smiles_Rearrangementcluster_0One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-onesStart2-Halo-3-hydroxypyridine + N-substituted-2-chloroacetamideBaseCesium Carbonate(Base)Start->BaseRefluxing AcetonitrileO_AlkylationInitial O-Alkylation ProductBase->O_AlkylationSmilesSmiles Rearrangement(Intramolecular Nucleophilic Aromatic Substitution)O_Alkylation->SmilesCyclizationSubsequent CyclizationSmiles->CyclizationProductPyrido[2,3-b][1,4]oxazin-2-oneCyclization->Product

Figure 1: One-pot synthesis via Smiles rearrangement.

Protocol 4: One-Pot Synthesis of Substituted Pyrido[2,3-b][1][2]oxazin-2-ones

  • To a solution of a 2-halo-3-hydroxypyridine (1 equivalent) and an N-substituted-2-chloroacetamide (1.1 equivalents) in refluxing acetonitrile, add cesium carbonate (2 equivalents).[1][6]

  • Maintain the reaction at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the desired substituted pyrido[2,3-b][1][2]oxazin-2-one.[6]

Data Presentation: A Comparative Summary

The choice of synthetic route and reaction conditions can significantly impact the yield of the desired pyrido[2,3-b][1][2]oxazin-3(4H)-one precursors. The following table summarizes representative yields for various synthetic strategies.

Starting MaterialsMethodKey Reagents/ConditionsProductYield (%)Reference
FurfuralMulti-stepCl₂, Ammonium sulfamate, Alkali hydrolysis2-Amino-3-hydroxypyridine>75 (crude)[5]
2-Halo-3-hydroxypyridine, N-substituted chloroacetamideOne-potCesium carbonate, Refluxing acetonitrileSubstituted Pyrido[2,3-b][1][2]oxazin-2-onesExcellent[1][6]
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazineSulfonylation2,5-difluorobenzenesulfonyl chloride, Pyridine, DCM7-bromo-1-((2,5-difluorophenyl)sulfonyl)-...54.9[2]
2-Aminopyridine, Chloroacetyl chlorideMicrowave-assisted300 W, 80°C, 5 min2-Chloro-N-pyridin-2-yl-acetamide97[7]

Experimental Workflow Visualization

A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates the key stages in the synthesis of pyrido[2,3-b][1][2]oxazin-3(4H)-one precursors.

experimental_workflowcluster_precursorPrecursor Synthesiscluster_oxazinoneOxazinone Formationcluster_onepotOne-Pot AlternativeFurfuralFurfuralRingOpeningRing Opening(e.g., with Cl₂)Furfural->RingOpeningSulfonateFormationReaction withAmmonium SulfamateRingOpening->SulfonateFormationHydrolysisAlkalineHydrolysisSulfonateFormation->HydrolysisPrecursor2-Amino-3-hydroxypyridineHydrolysis->PrecursorChloroacetylationChloroacetylation(with Chloroacetyl Chloride)Precursor->ChloroacetylationIntermediateN-(3-hydroxypyridin-2-yl)-2-chloroacetamideChloroacetylation->IntermediateCyclizationBase-CatalyzedIntramolecular CyclizationIntermediate->CyclizationProductPyrido[2,3-b][1,4]oxazin-3(4H)-oneCyclization->ProductHaloPyridinol2-Halo-3-hydroxypyridine +N-substituted chloroacetamideOnePotReactionOne-Pot Reaction(Cesium Carbonate,Smiles Rearrangement)HaloPyridinol->OnePotReactionSubstitutedProductSubstituted Pyrido[2,3-b][1,4]oxazin-2-oneOnePotReaction->SubstitutedProduct

Figure 2: General experimental workflow.

Conclusion and Future Perspectives

The synthesis of pyrido[2,3-b][1][2]oxazin-3(4H)-one precursors is a critical endeavor for the advancement of medicinal chemistry research. The protocols and insights provided in this guide offer researchers a solid foundation for the efficient and reliable production of these valuable compounds. The one-pot synthesis involving a Smiles rearrangement represents a particularly elegant and efficient strategy for accessing substituted derivatives. Future research in this area may focus on the development of even more environmentally benign and atom-economical synthetic methods, as well as the expansion of the chemical space around the pyrido[2,3-b][1][2]oxazine scaffold to uncover novel therapeutic agents.

References

  • A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. PubMed. [Link]

  • One-pot synthesis of isoxazolyl pyrido[2,3-b][1][2]oxazinones. ResearchGate. [Link]

  • A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. PMC. [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]

  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Scientific Research Publishing. [Link]

  • Selective and Facile Cyclization of N-chloroacetylated Peptides From the C4 Domain of HIV Gp120 in LiCl/DMF Solvent Systems. PubMed. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. [Link]

  • A Novel Synthesis of Chloroacetamide Derivatives via C-Amidoalkylation of Aromatics by 2-Chloro-N-(2,2,2-Trichloro-1-Hydroxyethyl)acetamide. Amanote Research. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b]pyridines. PubMed. [Link]

  • Process for producing N-substituted 3-hydroxypyrazoles.
  • Preparation of chloroacetamide.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. PMC. [Link]

  • Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles. Royal Society of Chemistry. [Link]

Strategic Hydrolysis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the hydrolysis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate to its corresponding carboxylic acid, 2-((3-nitropyridin-2-yl)oxy)acetic acid. This transformation is a critical step in synthetic routes targeting novel therapeutics, where the nitropyridine scaffold is a key pharmacophore[1]. We present methodologies for base-catalyzed saponification, acid-catalyzed hydrolysis, and enzymatic cleavage. The guide emphasizes the rationale behind procedural choices, reaction monitoring, and purification strategies tailored to the unique chemical properties of the substrate. The content is designed for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for this ester cleavage.

Introduction and Strategic Importance

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a key intermediate in medicinal chemistry, leveraging the electronically distinct properties of the 3-nitropyridine ring system. The hydrolysis of the ethyl ester to the parent carboxylic acid is a pivotal deprotection step, enabling subsequent amide bond formations or serving as the final active pharmaceutical ingredient (API).

The successful execution of this hydrolysis requires careful consideration of the substrate's unique features: an ester functional group, an ether linkage, and an electron-deficient nitropyridine ring. The choice of hydrolytic conditions can significantly impact yield, purity, and the potential for side reactions. This guide provides a comparative analysis of the primary methods to empower researchers to select the optimal conditions for their specific application.

Mechanistic Foundations of Ester Hydrolysis

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization. Ester hydrolysis can be broadly categorized into base-catalyzed and acid-catalyzed pathways.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common and often preferred method for ester hydrolysis in laboratory settings.[2][3] The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step is an acid-base reaction where the strongly basic alkoxide leaving group deprotonates the newly formed carboxylic acid.[2][4][5] This energetic favorability drives the reaction to completion.

G cluster_step1 Step 1: Nucleophilic Addition ester Ester (RCOOR') tetrahedral Tetrahedral Intermediate ester->tetrahedral Attack at Carbonyl C hydroxide Hydroxide (⁻OH) hydroxide->tetrahedral carboxylic_acid Carboxylic Acid (RCOOH) tetrahedral->carboxylic_acid Collapse & Expel ⁻OR' carboxylate Carboxylate Salt (RCOO⁻) carboxylic_acid->carboxylate Deprotonation alkoxide Alkoxide (⁻OR') alkoxide->carboxylate alcohol Alcohol (R'OH)

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4][6] All steps in this mechanism are reversible, necessitating the use of a large excess of water to shift the equilibrium toward the products, according to Le Châtelier's principle.[7]

G cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer ester Ester (RCOOR') protonated_ester Protonated Ester ester->protonated_ester h_plus H⁺ h_plus->protonated_ester tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate water Water (H₂O) water->tetrahedral_intermediate proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton shuttle carboxylic_acid Carboxylic Acid (RCOOH) proton_transfer->carboxylic_acid Eliminate R'OH alcohol Alcohol (R'OH)

Caption: Acid-Catalyzed Hydrolysis Reversible Mechanism.

Method Selection and Comparative Analysis

The choice between basic, acidic, or enzymatic hydrolysis depends on the substrate's stability, desired purity, and available resources.

Parameter Base-Catalyzed (Saponification) Acid-Catalyzed Hydrolysis Enzymatic Hydrolysis
Driving Force Irreversible deprotonation[2][4]Large excess of water (equilibrium)[7]Enzyme specificity
Typical Reagents LiOH, NaOH, KOH[3]HCl, H₂SO₄, TFALipases, Esterases[8][9][10]
Solvents THF/H₂O, MeOH/H₂O, EtOH/H₂ODioxane/H₂O, H₂O, AcOHAqueous buffer, often with a co-solvent
Temperature 0 °C to RefluxRoom Temperature to Reflux20–50 °C
Reaction Time 1–16 hours12–48 hours4–72 hours
Advantages - High yield- Irreversible- Generally faster- Useful for base-labile substrates- Extremely mild conditions (pH, temp)- High selectivity- Minimal side products
Disadvantages - Potential for side reactions on base-sensitive groups- Reversible, may not go to completion- Harsher conditions (heat/acid)- Potential for degradation- Enzyme cost and availability- Substrate specificity requires screening- Slower reaction rates
Recommendation Primary choice for its efficiency and irreversibility.Secondary choice if saponification fails or leads to decomposition.Tertiary choice for highly sensitive substrates or chiral resolutions.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is the recommended starting point due to its reliability and irreversible nature. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a standard and effective choice.[2]

Materials:

  • Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5–3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: Dissolve Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio, ~0.1 M concentration).

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the stirred solution at room temperature. Scientist's Note: Using a slight excess of base ensures the reaction goes to completion. For potentially sluggish reactions, up to 3.0 eq can be used, and the temperature can be gently elevated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (See Section 5 for details). The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Work-up - Solvent Removal: Reduce the reaction volume by ~75% using a rotary evaporator to remove the bulk of the THF.

  • Work-up - Acidification: Slowly add 1 M HCl to the remaining aqueous solution with stirring until the pH is ~2-3. The carboxylic acid product should precipitate out of the solution. Causality Note: This crucial step protonates the carboxylate salt, rendering it less water-soluble and allowing for its extraction into an organic solvent.[3][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-((3-nitropyridin-2-yl)oxy)acetic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from EtOAc/hexanes) or silica gel column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative if the substrate proves to be unstable under basic conditions.

Materials:

  • Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 eq)

  • 6 M Hydrochloric Acid (HCl) or equivalent H₂SO₄

  • 1,4-Dioxane or Acetic Acid (as co-solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve the ester (1.0 eq) in a co-solvent like 1,4-dioxane or acetic acid in a round-bottom flask. Add an equal volume of 6 M HCl. Rationale: A large excess of water is required to drive the equilibrium toward the hydrolysis products.[7][11]

  • Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower than saponification and may require overnight heating.

  • Work-up - Cooling & Neutralization: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Perform this step cautiously in a large beaker to manage foaming.

  • Extraction and Purification: Extract the product with ethyl acetate and follow steps 7-9 from Protocol 4.1.

Protocol: Reaction Monitoring and Analysis

Trustworthy protocols require robust analytical validation.

5.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A starting point is 50% Ethyl Acetate in Hexanes. Adjust polarity as needed. The product carboxylic acid is significantly more polar than the starting ester and will have a lower Rf value.

  • Visualization:

    • UV Light (254 nm): Both the starting material and product are UV active due to the nitropyridine ring.

    • Potassium Permanganate (KMnO₄) stain: Provides a secondary visualization method.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the preferred method for unambiguous monitoring. It allows for the simultaneous tracking of the mass of the starting ester (C₉H₁₀N₂O₅, MW: 226.19 g/mol )[12] and the product acid (C₇H₆N₂O₅, MW: 198.13 g/mol )[13]. This provides precise confirmation of reaction completion and can help identify any side products.

Experimental Workflow Visualization

The following diagram outlines the general workflow from reaction setup to the isolation of the final product.

Caption: General Experimental Workflow for Hydrolysis.

Conclusion

The hydrolysis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is most effectively and reliably achieved through base-catalyzed saponification using LiOH in a THF/water system. This method's irreversible nature ensures high conversion to the desired 2-((3-nitropyridin-2-yl)oxy)acetic acid. Acid-catalyzed and enzymatic methods serve as viable alternatives for specific applications or sensitive substrates. Careful monitoring by TLC or LC-MS is essential to ensure reaction completion and product purity. The protocols and insights provided herein constitute a robust foundation for researchers in the field of drug discovery and development.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Scribd. Acidic Ester Hydrolysis Mechanisms. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • PubMed Central (PMC). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Available at: [Link]

  • Semantic Scholar. General base catalysis of ester hydrolysis. Available at: [Link]

  • ACS Publications. General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Available at: [Link]

  • ATSDR. Chapter 6: Analytical Methods. Available at: [Link]

  • Tech-Based Solutions. (2025, June 27). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Available at: [Link]

  • Vilniaus universitetas. Enzymatic degradation of pyridine and pyridinols. Available at: [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • ACS Publications. (2023, April 6). Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? Available at: [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

  • Columbia University. Catalytic Hydrolysis of Ethyl Acetate in a Plug-Flow Reactor. Available at: [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • PubMed Central (PMC). (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Pro-Lehrsysteme. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Available at: [Link]

  • Government of Canada Publications. Method Writeup for Analytical Methods Manual. Available at: [Link]

  • Scribd. Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. Available at: [Link]

  • RSC Publishing. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available at: [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available at: [Link]

  • YouTube. (2024, February 25). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. Available at: [Link]

  • Washington State University. 13 Saponification of Esters. Available at: [Link]

  • PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • International Union of Crystallography. Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Available at: [Link]

  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. Available at: [Link]

  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Available at: [Link]

  • Organic Chemistry Tutor. Saponification of Esters. Available at: [Link]

  • PubMed. (2003, January 15). Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Angene Chemical. Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate. Available at: [Link]

  • Austin Publishing Group. (2017, July 3). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0) is a high-value bifunctional building block designed for the rapid construction of bicyclic nitrogen heterocycles—specifically the pyrido[3,2-b][1,4]oxazine scaffold.

While the pyridine ring provides the core aromatic stability, the ortho-nitro and oxyacetate moieties act as a "latent" lactam forming system. Upon reduction, this molecule undergoes a spontaneous or base-catalyzed intramolecular cyclization to form 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one . This bicyclic core is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoxalines and quinolinones in kinase inhibitors (e.g., EGFR, PI3K) and antiviral agents.

Key Advantages[1]
  • Regiocontrol: The pre-installed ether linkage at C2 prevents the regioselectivity issues often seen when alkylating 2,3-disubstituted pyridines.

  • Atom Economy: The reductive cyclization releases only ethanol as a byproduct.

  • Scalability: The precursor is stable, crystalline, and amenable to kilogram-scale storage unlike its highly reactive 2-chloropyridine precursors.

Reaction Pathway Analysis

The utility of this building block relies on a reductive cyclization cascade. The nitro group is reduced to an aniline equivalent (intermediate B ), which then performs an intramolecular nucleophilic attack on the ester carbonyl to close the ring (Product C ).

Pathway Visualization

ReactionPathway SM Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (Starting Block) Inter Amino-Ester Intermediate (Transient) SM->Inter Reduction (Fe/AcOH or H2/Pd) Prod Pyrido[3,2-b][1,4]oxazin-3(4H)-one (Target Scaffold) Inter->Prod Cyclization (-EtOH) Byprod Ethanol Inter->Byprod

Figure 1: The reductive cyclization cascade transforming the nitro-ester building block into the pyrido-oxazine core.

Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (Robust/Bench Scale)

Context: This method is preferred for early-phase discovery (100 mg to 10 g scale) because it is insensitive to trace sulfur impurities that might poison a palladium catalyst.

Reagents:

  • Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent/Reagent, 0.5 M concentration relative to substrate)

  • Ethanol (Co-solvent, optional, 1:1 ratio with AcOH if solubility is poor)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the nitro-ester substrate and glacial acetic acid. Stir until dissolved.

  • Activation: Add Iron powder in portions over 5 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the suspension to 70°C for 2–4 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear. The intermediate amine is rarely seen; the spot typically converts directly to the more polar lactam (Product).

  • Workup (Critical for Purity):

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a Celite pad to remove iron residues. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate to remove bulk acetic acid.

    • Redissolve in EtOAc and wash with saturated

      
       (carefully, gas evolution) to neutralize residual acid.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The product usually precipitates as a solid upon trituration with diethyl ether.
    

Self-Validating QC Point:

  • 1H NMR Check: Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.2 ppm). The methylene protons of the oxazine ring should appear as a singlet around 4.6–4.8 ppm.

Protocol B: Hydrogenation (Clean/Scale-Up)

Context: Preferred for GMP environments or scales >50g to avoid iron waste.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading)

  • Methanol or Ethanol (0.2 M)

  • Hydrogen gas (Balloon or 1-3 bar)

Methodology:

  • Dissolve substrate in Methanol.[2]

  • Add Pd/C catalyst under inert atmosphere (Argon/Nitrogen).

  • Purge with Hydrogen and stir at RT for 4-12 hours.

  • Note: If cyclization is slow (indicated by presence of amino-ester intermediate in LCMS), heat the mixture to reflux for 1 hour after removing the hydrogen source (under Ar) to drive thermal cyclization.

  • Filter through Celite and concentrate.

Downstream Functionalization

Once the pyrido[3,2-b][1,4]oxazin-3(4H)-one core is formed, the amide nitrogen (N4) is the primary vector for diversification.

Protocol C: N-Alkylation

Reagents:


 (2.0 equiv), Alkyl Halide (1.2 equiv), DMF, 

.

Workflow Step1 Dissolve Scaffold in DMF Step2 Add Cs2CO3 (Stir 15 min @ RT) Step1->Step2 Step3 Add Electrophile (R-X) Step2->Step3 Step4 Heat to 60°C (2-6 Hours) Step3->Step4 QC QC: LCMS Check for N- vs O-alkylation Step4->QC

Figure 2: Standard workflow for functionalizing the lactam nitrogen.

Troubleshooting N- vs O-Alkylation: While the amide nitrogen is the preferred nucleophile, O-alkylation (forming the imidate) is possible with "hard" electrophiles.

  • Solution: Use softer bases like

    
     or 
    
    
    
    in polar aprotic solvents (DMF/DMA) to favor N-alkylation. Avoid
    
    
    if O-alkylation is observed.

Comparative Data & Specifications

PropertySpecification / Value
Molecular Formula

Molecular Weight 226.19 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Typical Yield (Cyclization) 85–95% (Fe/AcOH method)
Major Byproduct Ethanol (removed via evaporation)

References

  • Zhang, S., et al. (2023). "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors."[3] European Journal of Medicinal Chemistry, 261, 115836.[3]

  • Luo, Y., et al. (2021). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors." Molecules, 26(10). (Demonstrates the utility of the pyrido-oxazine scaffold in kinase inhibition).

  • Angene Chemical. "Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate Product Specifications." (Source for physical properties and CAS verification).

  • Kuduk, S. D., et al. (2010). "Synthesis of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones via a Smiles rearrangement." Tetrahedron Letters, 51(10).

Sources

Nucleophilic substitution protocols for 3-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Protocols for 3-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility.[1] The potent electron-withdrawing nature of the nitro group, in concert with the inherent π-deficiency of the pyridine ring, renders this heterocycle highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of nucleophilic substitution protocols for 3-nitropyridines, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental design. We will cover classical SNAr (Nucleophilic Aromatic Substitution) reactions where the nitro group or another substituent is displaced, as well as Vicarious Nucleophilic Substitution (VNS) for direct C-H functionalization. Detailed, field-tested protocols, troubleshooting insights, and comparative data are provided to empower researchers to effectively leverage these powerful transformations.

Core Principles: Understanding Reactivity in 3-Nitropyridines

The reactivity of 3-nitropyridines in nucleophilic substitutions is governed by the principles of the SNAr mechanism. This process is fundamentally an addition-elimination sequence.

Pillar 1: The SNAr Addition-Elimination Mechanism

Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups (EWGs) like the nitro group (-NO₂).[2][3] The SNAr mechanism proceeds in two key steps:

  • Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination & Aromatization: The leaving group (a halide or even the nitro group itself) departs, restoring the aromaticity of the ring.[5][6]

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[7] The stability of this intermediate is paramount. The pyridine nitrogen and the nitro group are crucial for this stability, as they can delocalize the negative charge through resonance, particularly when the attack occurs at the C2, C4, or C6 positions (ortho or para to the activating groups).[4][8]

Caption: General SNAr mechanism for 3-nitropyridines.

Pillar 2: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

A powerful alternative for C-H functionalization is the Vicarious Nucleophilic Substitution (VNS) reaction. This method allows for the introduction of carbon substituents without the need for a pre-installed leaving group.[9] The key feature of a VNS reagent is a carbanion that possesses a leaving group on the nucleophilic carbon atom (e.g., chloromethyl phenyl sulfone).

The mechanism involves:

  • Addition: The carbanion adds to an electron-deficient position (e.g., C4 or C6) of the 3-nitropyridine.

  • β-Elimination: A base facilitates the elimination of HX (e.g., HCl) from the intermediate adduct to restore aromaticity.[9][10]

VNS_Mechanism start 3-Nitropyridine + Carbanion (Nu-CH-LG) adduct Anionic σ-Adduct Formation start->adduct Nucleophilic Addition elimination Base-Induced β-Elimination adduct->elimination Deprotonation product C-H Functionalized Product elimination->product Leaving Group Expulsion & Aromatization

Caption: Workflow of the Vicarious Nucleophilic Substitution (VNS) mechanism.

Application Notes and Protocols by Nucleophile Class

N-Nucleophiles: Amination Protocols

The introduction of nitrogen-containing functional groups is fundamental in drug development. 3-Nitropyridines readily undergo amination with a wide range of primary and secondary amines.

Application Note: Amination reactions are typically performed in polar aprotic solvents like acetonitrile, DMF, or DMSO, which help to dissolve the reagents and stabilize charged intermediates. A base is often required, especially when using amine salts or for VNS-type reactions. For less reactive substrates or amines, heating is necessary. In some cases, silylation of the pyridine substrate with reagents like hexamethyldisilazane (HMDS) can enhance reactivity, particularly for pyridone systems.[11] A key regiochemical trend for 3-nitropyridines is that amination via C-H substitution (VNS or oxidative) tends to occur at the position para to the nitro group (C6).[12][13]

Protocol 1: General SNAr Amination of a Halogenated 3-Nitropyridine

This protocol is adapted from procedures used for the synthesis of biologically active molecules.[14]

  • 1. Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the halo-3-nitropyridine substrate (1.0 equiv), the desired amine (1.2-2.0 equiv), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • 2. Reaction Setup: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a substrate concentration of 0.1-0.5 M.

  • 3. Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 120 °C. The optimal temperature depends on the reactivity of the amine and the leaving group (F > Cl > Br).[3] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • 4. Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water (3x) to remove the inorganic base and solvent. Wash with brine (1x).

  • 5. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Vicarious Nucleophilic Amination of 3-Nitropyridine

This protocol is based on the selective amination at the C6 position using 4-amino-1,2,4-triazole as the aminating agent.[12]

  • 1. Reagent Preparation: To a solution of 3-nitropyridine (1.0 equiv) and 4-amino-1,2,4-triazole (2.0 equiv) in anhydrous DMF, add potassium tert-butoxide (t-BuOK) (4.0 equiv) portion-wise at -20 °C under an inert atmosphere.

  • 2. Reaction Conditions: Stir the resulting dark-colored mixture at -20 °C. Monitor the reaction by TLC for the consumption of the starting material (typically 1-2 hours).

  • 3. Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • 4. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the 2-amino-5-nitropyridine derivative.

SubstrateNucleophileConditionsProductYieldReference
2-methoxy-3-nitropyridinePiperidineAqueous solution, 20 °C2-(Piperidin-1-yl)-3-nitropyridine-[7]
3-Nitropyridine4-Amino-1,2,4-triazolet-BuOK, DMF, -20 °C2-Amino-5-nitropyridine72%[12]
3-nitro-4-pyridonePropylamineHMDS, Acetonitrile, 45 °C4-(Propylamino)-3-nitropyridine82%[11]
S-Nucleophiles: Thiolation Protocols

Thioether-substituted pyridines are valuable intermediates. The reaction of 3-nitropyridines with thiols is a robust method for their synthesis, often proceeding with high selectivity.

Application Note: Thiolation reactions are typically performed in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, forming the more potent thiolate nucleophile. DMF is a common solvent choice. Interestingly, even in substrates containing both a 3-nitro group and another potential leaving group like a halogen, the nitro group can be selectively displaced by sulfur nucleophiles, highlighting its excellent nucleofugal character in these systems.[15][16]

Protocol 3: SNAr Thiolation with Nitro Group Displacement

This protocol is adapted from the selective functionalization of 2-substituted-3-nitropyridines.[15]

  • 1. Reagent Preparation: In a round-bottom flask, dissolve the 3-nitropyridine substrate (1.0 equiv) and the desired thiol (1.1 equiv) in anhydrous DMF.

  • 2. Reaction Setup: Add a base, such as powdered K₂CO₃ (1.5 equiv), to the solution.

  • 3. Reaction Conditions: Heat the mixture to 50-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • 4. Work-up: Cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • 5. Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography (hexanes/ethyl acetate) or recrystallization.

SubstrateNucleophileConditionsProductYieldReference
2-Methyl-5-chloro-3-nitropyridineBenzylthiolK₂CO₃, DMF, 50 °C3-(Benzylthio)-5-chloro-2-methylpyridine95%[15]
2-Styryl-3-nitropyridine4-ChlorothiophenolK₂CO₃, DMF, 80 °C3-((4-Chlorophenyl)thio)-2-styrylpyridine91%[16]
C-Nucleophiles: Alkylation and Cyanation Protocols

Direct C-C bond formation on the pyridine ring is a highly valuable transformation. For 3-nitropyridines, this is most effectively achieved using VNS for alkylation or specialized methods for cyanation.

Application Note: VNS alkylation utilizes carbanions stabilized by groups like sulfones.[9][10] The reaction requires a strong, non-nucleophilic base like KHMDS or t-BuOK and is typically run at low temperatures to control reactivity. Steric hindrance can be a significant factor; for instance, the reaction of 3-nitropyridine with the secondary carbanion from isopropyl phenyl sulfone fails to produce the alkylated product due to steric clash preventing the necessary planarization for elimination.[9][10] Cyanation can be achieved by displacing a leaving group with a cyanide source, often requiring a catalyst.[17]

Protocol 4: VNS Alkylation of 3-Nitropyridine

This protocol is based on the alkylation using sulfone-stabilized carbanions.[9][10]

  • 1. Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the alkyl phenyl sulfone (1.5 equiv) in anhydrous DMF (or THF). Cool the solution to -40 °C to -60 °C.

  • 2. Carbanion Formation: Slowly add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.6 equiv, as a solution in THF) to the sulfone solution and stir for 10-15 minutes.

  • 3. Nucleophilic Addition: Add a solution of the 3-nitropyridine substrate (1.0 equiv) in DMF dropwise to the cold carbanion solution.

  • 4. Reaction and Quenching: Stir the mixture at low temperature for 30-60 minutes. Quench the reaction by adding saturated aqueous NH₄Cl.

  • 5. Work-up and Purification: Warm the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate the alkylated product(s). Regioisomers (e.g., 4- and 6-alkylation) are possible and may require careful separation.

SubstrateNucleophile PrecursorConditionsProduct(s)YieldReference
3-NitropyridineEthyl phenyl sulfoneKHMDS, DMF, -40 °C4-Ethyl-3-nitropyridine & 6-Ethyl-3-nitropyridine76% (total)[9][10]
3-NitropyridineMethyl chloroacetatet-BuOK, THF, -70 °CMethyl 2-(5-nitropyridin-2-yl)acetate62%[18]

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful experimental approach.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reagents Weigh Substrate, Nucleophile, & Base add_solvent Add Anhydrous Solvent prep_reagents->add_solvent prep_glass Flame-Dry Glassware (under Inert Gas) prep_glass->add_solvent set_temp Establish Reaction Temp (Cooling or Heating) add_solvent->set_temp combine Combine Reagents set_temp->combine monitor Monitor Progress (TLC / LC-MS) combine->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for nucleophilic substitution on 3-nitropyridines.

References

  • Bunnage, M. E., et al. (2008). Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development. [Link]

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  • Fujita, R., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

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  • ResearchGate. (2025). Preparation of Cyanopyridines by Direct Cyanation. [Link]

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  • Jia, Z.-J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles. [Link]

  • Antoniak, D., & Barbasiewicz, M. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Bakke, J. M., et al. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (2021). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Wikipedia. Cyanation. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Cram, D. J., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

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  • ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

Sources

Application Notes and Protocols for the Iron-Mediated Reduction of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Béchamp Reduction in Modern Synthesis

The transformation of a nitro group to a primary amine is a fundamental and enabling reaction in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting aromatic amines are critical precursors to a vast array of heterocycles and other complex molecular architectures. While numerous methods exist for this reduction, the use of elemental iron in an acidic medium, a reaction with roots in the Béchamp reduction of 1854, remains a highly relevant and robust choice.[1] Its enduring appeal lies in its cost-effectiveness, operational simplicity, and remarkable chemoselectivity.[2][3]

Unlike catalytic hydrogenation, which often requires specialized high-pressure equipment and can lead to the undesired reduction of other sensitive functionalities, iron-mediated reductions display a high tolerance for a variety of functional groups.[1][4] This includes halogens, carbonyls, nitriles, and, of particular relevance to the title compound, esters.[5][6][7] This application note provides a detailed protocol and technical insights for the chemoselective reduction of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate to its corresponding amine, Ethyl 2-(3-aminopyridin-2-yl)oxyacetate, a valuable intermediate in drug discovery programs.

Reaction Principle and Mechanistic Overview

The reduction of a nitroarene to an aniline is a six-electron process. In an iron-mediated reduction, the elemental iron acts as the reducing agent, undergoing oxidation in the process. The reaction is typically carried out in the presence of a proton source, such as a dilute acid (e.g., acetic acid, hydrochloric acid) or an acidic salt (e.g., ammonium chloride), which facilitates the reaction.[1][8]

The overall stoichiometry of the reaction can be represented as:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄

The mechanism involves a series of single-electron transfers from the surface of the iron metal to the nitro group, with subsequent protonation of the resulting intermediates. While the exact sequence can be complex, it is generally accepted to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.

Data Presentation: Reagents and Stoichiometry

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate226.1810.01.02.26 g
Iron Powder (<325 mesh)55.8450.05.02.79 g
Glacial Acetic Acid60.05--20 mL
Ethanol46.07--20 mL
Water18.02--10 mL

Experimental Protocol

This protocol is designed for the reduction of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate on a laboratory scale.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with: - Ethyl 2-(3-nitropyridin-2-yl)oxyacetate - Ethanol, Water, Acetic Acid B Add Iron Powder with vigorous stirring A->B Portion-wise addition C Heat to reflux (e.g., 80-90 °C) B->C Exothermic reaction possible D Monitor reaction by TLC/LC-MS (disappearance of starting material) C->D E Cool to room temperature D->E Upon completion F Filter through Celite® to remove iron oxides E->F G Wash Celite® pad with Ethanol/Ethyl Acetate F->G H Concentrate filtrate under reduced pressure G->H I Partition residue between Ethyl Acetate and water H->I J Basify aqueous layer with Na₂CO₃ or NaOH (pH ~8-9) I->J K Extract aqueous layer with Ethyl Acetate (3x) J->K L Combine organic layers, dry (Na₂SO₄), and concentrate K->L M Purify crude product by column chromatography (if necessary) L->M Yields Ethyl 2-(3-aminopyridin-2-yl)oxyacetate

Caption: Experimental workflow for the iron-mediated reduction.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (1.0 eq.) in a solvent mixture of ethanol (20 mL), water (10 mL), and glacial acetic acid (20 mL).[2]

  • Addition of Iron: To the vigorously stirred suspension, add reduced iron powder (5.0 eq.) portion-wise. An initial exotherm may be observed.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the insoluble iron and iron oxide residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.[5]

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate and water. Carefully basify the aqueous layer to a pH of 8-9 with a saturated solution of sodium carbonate or dilute sodium hydroxide. This step is crucial to deprotonate the aminopyridine product and facilitate its extraction into the organic phase.

    • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

    • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(3-aminopyridin-2-yl)oxyacetate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, ensure that the iron powder is of sufficient quality (fine mesh and unoxidized). Activating the iron powder by briefly washing with dilute HCl, followed by water and ethanol, and drying can sometimes improve reactivity. Also, confirm that the stirring is vigorous enough to keep the iron powder suspended.

  • Messy Work-up: The filtration of fine iron oxides can be slow. Using a generous pad of Celite® is recommended. If the product is suspected to chelate with iron, adding a small amount of a chelating agent like EDTA during the workup before basification might be beneficial.

  • Low Yield on Extraction: The aminopyridine product can have some water solubility. Ensuring the aqueous phase is sufficiently basified (pH 8-9) is critical for efficient extraction. Saturation of the aqueous layer with sodium chloride can also help to decrease the product's solubility in water and improve extraction efficiency.

Safety Precautions

  • The reaction can be exothermic, especially during the addition of iron powder. It is advisable to have an ice bath on standby to control the temperature if necessary.

  • Handle glacial acetic acid in a well-ventilated fume hood as it is corrosive and has a pungent odor.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The iron-mediated reduction of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate offers a reliable, scalable, and chemoselective route to the corresponding aminopyridine. Its tolerance for the ester functionality, coupled with the use of inexpensive and readily available reagents, makes it an attractive method for both academic research and industrial drug development. The protocol and insights provided herein are intended to serve as a comprehensive guide for researchers and scientists in the field.

References

  • Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. [Link]

  • Thomas, A. D. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(4), 2544–2548. [Link]

  • Thomas, A. D. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(4), 2544–2548. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • RSC Publishing. (2016, January 26). Chemoselective nitro reduction and hydroamination using a single iron catalyst. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. [Link]

  • Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. [Link]

Sources

Scalable synthesis methods for pyridin-2-yl oxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of Pyridin-2-yl Oxyacetates

Abstract

Pyridin-2-yl oxyacetates are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for esters or as precursors to PPAR agonists and herbicides. However, their synthesis is complicated by the ambident nucleophilicity of the 2-pyridone/2-hydroxypyridine tautomer, which frequently leads to mixtures of the desired O-alkylated ether and the thermodynamically favored N-alkylated amide. This guide details two scalable protocols: (1) a robust Nucleophilic Aromatic Substitution (


) method preferred for multi-kilogram process streams, and (2) a Regioselective O-Alkylation protocol using the "Cesium Effect" for complex substrates where the pyridine ring is already elaborated.

Part 1: The Selectivity Challenge

The core synthetic challenge lies in the tautomeric equilibrium of the starting material. In solution, 2-hydroxypyridine exists predominantly as the 2-pyridone (amide) tautomer. Under basic conditions, the resulting anion is an ambident nucleophile.

  • Kinetic Control: Favoring the oxygen attack (hard nucleophile) requires specific solvation or "hard" electrophiles.

  • Thermodynamic Control: Favoring the nitrogen attack (soft nucleophile) yields the stable amide (pyridone), which is often the undesired impurity.

Figure 1: Tautomeric Bifurcation and Synthetic Pathways

Tautomerism Start 2-Hydroxypyridine (Tautomeric Mixture) Anion Ambident Anion (Delocalized Charge) Start->Anion Base Deprotonation PathN Path A: N-Alkylation (Soft/Soft Interaction) Anion->PathN Li+/Na+ Salts Polar Protic Solvents PathO Path B: O-Alkylation (Hard/Hard Interaction) Anion->PathO Ag+/Cs+ Salts Polar Aprotic Solvents ProdN N-Alkyl-2-Pyridone (Undesired Impurity) PathN->ProdN ProdO Pyridin-2-yl Oxyacetate (Target Ether) PathO->ProdO SNAr Alternative Route: SNAr (2-Chloropyridine + Glycolate) SNAr->ProdO Direct Displacement No Tautomerism

Caption: Mechanistic divergence in pyridine ether synthesis. Path B and the SNAr route are the focus of this guide.

Part 2: Method A - The Process Standard ( )

Best For: Multi-kilogram scale-up, cost-efficiency, and absolute regiocontrol. Principle: By starting with 2-chloropyridine rather than 2-hydroxypyridine, the tautomerism issue is eliminated. The reaction proceeds via an addition-elimination mechanism (


).
Experimental Logic
  • Substrate: 2-Chloropyridine is cheap and widely available. 2-Fluoropyridine reacts faster but is significantly more expensive and corrosive.

  • Nucleophile: Methyl or Ethyl glycolate (generated in situ from the alcohol and base).

  • Base: Potassium tert-butoxide (KOtBu) is preferred over Sodium Hydride (NaH) for scale-up due to safety profiles (no

    
     gas evolution spikes) and solubility profiles in THF.
    
Protocol 1: Displacement

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and reflux condenser.

  • Solvent Charge: Charge Anhydrous THF (10 volumes relative to limiting reagent).

  • Nucleophile Formation:

    • Add Methyl Glycolate (1.2 equivalents).

    • Critical Step: Cool to 0–5°C. Slowly add KOtBu (1.3 equivalents) portion-wise to control exotherm. Stir for 30 minutes to ensure alkoxide formation.

  • Substrate Addition: Add 2-Chloropyridine (1.0 equivalent) dropwise or as a solution in THF.

  • Reaction: Heat the mixture to reflux (66°C) for 12–18 hours.

    • In-Process Control (IPC): Monitor by HPLC. Reaction is complete when 2-Chloropyridine < 1%.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Quench with saturated

      
       solution (5 volumes).
      
    • Extract with Ethyl Acetate (3 x 5 volumes).

    • Wash combined organics with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Purification: The crude oil is often >95% pure. If necessary, crystallize from Hexanes/EtOAc (9:1) if the ester is solid, or distill under high vacuum.

Table 1: Troubleshooting the


 Route 
IssueProbable CauseCorrective Action
Low Conversion Poor leaving group abilitySwitch from 2-Chloropyridine to 2-Bromopyridine or add catalytic KI (Finkelstein condition).
Hydrolysis of Ester Wet solvent/baseEnsure KOtBu is fresh and THF is anhydrous (<500 ppm water).
Black Tarry Crude Polymerization/OxidationDegas solvents thoroughly with

before heating.

Part 3: Method B - Regioselective O-Alkylation

Best For: Late-stage functionalization where the pyridine ring is already substituted and cannot be sourced as a halide. Principle: Utilizing the "Cesium Effect" . The large ionic radius of Cesium (


) creates a "naked" alkoxide anion with minimal ion pairing, favoring the attack of the oxygen atom (hard nucleophile) onto the alkyl halide.
Experimental Logic
  • Base: Cesium Carbonate (

    
    ) is superior to 
    
    
    
    or
    
    
    for O-selectivity.
  • Solvent: DMF or Acetonitrile. DMF promotes the dissociation of the ion pair.

  • Electrophile: Ethyl bromoacetate (highly reactive).

Protocol 2: Cesium-Promoted Alkylation
  • Dissolution: Dissolve the substituted 2-hydroxypyridine (1.0 equiv) in anhydrous DMF (10 volumes).

  • Base Addition: Add

    
     (1.5 equiv). The mixture may turn heterogeneous.
    
  • Activation: Stir at room temperature for 30 minutes.

  • Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise.

    • Note: The reaction is often exothermic. Maintain temp < 30°C.

  • Completion: Stir at ambient temperature for 4–6 hours. Heating is rarely required and may promote N-alkylation.

  • Workup: Pour into ice water (20 volumes). The product often precipitates as a solid. Filter and wash with water. If oil, extract with MTBE (Methyl tert-butyl ether).

Part 4: Quality Control & Validation

Distinguishing the O-isomer from the N-isomer is critical.

NMR Validation Criteria:

  • Carbonyl Shift (

    
     NMR): 
    
    • O-Isomer (Ether): The ester carbonyl appears typical (~168-170 ppm).

    • N-Isomer (Pyridone): The ring carbonyl (C2) appears around 160–164 ppm.

  • Coupling Constants (

    
     NMR): 
    
    • The coupling pattern of the pyridine ring protons differs.[4] The N-alkylated pyridone often shows a distinct doublet at ~6.5 ppm (C3-H) with a larger coupling constant compared to the ether.

Figure 2: Process Workflow & Decision Tree

Workflow Input Starting Material Selection Check Is the Pyridine Ring Simple/Commercially Available? Input->Check RouteA Route A: SNAr (Use 2-Chloropyridine) Check->RouteA Yes RouteB Route B: Alkylation (Use 2-Hydroxypyridine) Check->RouteB No (Complex Scaffold) StepA1 React with Methyl Glycolate + KOtBu in THF RouteA->StepA1 StepB1 React with Ethyl Bromoacetate + Cs2CO3 in DMF RouteB->StepB1 QC QC Check: 1H NMR Confirm Regiochemistry StepA1->QC StepB1->QC

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability.

References

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 2019. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. The Journal of Organic Chemistry, 2024.[2][5] [Link]

  • Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications, 2021. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 2024. (Analogous

    
     methodology).
    [Link]
    

Sources

Troubleshooting & Optimization

Purification methods for nitropyridine ester intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Nitropyridine Ester Intermediates

Status: Active Maintainer: Senior Application Science Team Last Updated: February 20, 2026

Welcome to the Purification Hub

You are likely here because nitropyridine esters are deceptive. They appear simple structurally but exhibit a "Jekyll and Hyde" personality in the lab: the pyridine ring causes streaking on silica, the nitro group introduces thermal instability, and the ester moiety is prone to hydrolysis under the very basic conditions often required to elute the pyridine.

This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes encountered during the isolation of intermediates like ethyl 4-chloro-3-nitropyridine-2-carboxylate or 2-amino-5-nitropyridine esters .

Part 1: Chromatographic Troubleshooting

Issue: "My compound streaks/tails on the column, and I'm losing resolution."

The Mechanism: Standard silica gel is acidic (


). The basic nitrogen of the pyridine ring acts as a Lewis base, forming hydrogen bonds or ionic interactions with the free silanol groups (

). This secondary retention mechanism competes with the primary adsorption process, causing the "tailing" effect where the compound elutes slowly over a large volume.

The Solution: Amine Deactivation You must block the active silanol sites before your compound sees them.

  • Protocol A: The "Pre-wash" Method (Recommended for delicate esters)

    • Equilibrate the silica column with a mobile phase containing 1% Triethylamine (TEA) .

    • Flush with 2-3 column volumes (CV) of your starting mobile phase (without TEA) to remove excess base.

    • Run your gradient. The silanols remain neutralized, but the bulk mobile phase is not basic enough to hydrolyze your ester.

  • Protocol B: The "Constant Modifier" Method

    • Add 0.1% - 0.5% TEA or 1%

      
        directly to the mobile phase.
      
    • Warning: Monitor your ester stability. If the ester is sterically unhindered, constant exposure to TEA can cause transesterification (if using alcohols) or hydrolysis.

Issue: "I cannot separate the 3-nitro and 5-nitro regioisomers."

The Causality: Nitration of pyridine esters often yields a mixture of isomers (e.g., 3-nitro vs. 5-nitro). These isomers often have identical


 values because the nitro group's electron-withdrawing effect reduces the basicity of the pyridine ring similarly in both positions, masking the polarity difference.

The Solution:


-

Interaction Chromatography
Switch from standard silica to a Phenyl-Hexyl or Cyanopropyl functionalized stationary phase.
  • Why? The nitro group is highly polarizable. The different positions of the nitro group relative to the ester create unique dipole moments and

    
    -cloud shapes. A phenyl column interacts with these 
    
    
    
    -systems differently, often resolving isomers that co-elute on C18 or Silica.

Part 2: Crystallization & Isomer Resolution

Core Philosophy: Chromatography is for purity; Crystallization is for isomers. Because nitropyridine isomers often pack into crystal lattices with significantly different energies (due to symmetry and intermolecular H-bonding), fractional recrystallization is often superior to chromatography.

Solvent Selection Matrix for Nitropyridine Esters:

Solvent SystemPolarityBest ForTechnical Note
Ethanol (Abs.) HighGeneral PurityExcellent for removing tarry nitration byproducts. Avoid if transesterification is observed.
Toluene/Heptane Low/MedIsomer SeparationThe

-system of toluene interacts with the nitro-aromatic, often selectively solubilizing one isomer.
Ethyl Acetate MediumInitial IsolationGood for "crashing out" the major isomer from the crude reaction oil.
Acetonitrile HighPolar ImpuritiesDissolves polar pyridine oxides/acids; the ester often precipitates upon cooling.

Protocol: The "Seeding" Technique for Isomer Separation

  • Dissolve the crude mixture (e.g., 60:40 mix) in hot Toluene.

  • Cool slowly to room temperature.

  • Crucial Step: If you have a pure reference standard of the unwanted isomer, add a tiny crystal. If not, let the solution sit. The major isomer will usually crystallize first due to higher concentration (supersaturation).

  • Filter the solid.[1] Analyze the filtrate (mother liquor)—it is now enriched in the minor isomer.

Part 3: Safety & Stability (Critical)

FAQ: "Can I distill my product to purify it?"

Verdict: ABSOLUTELY NOT.

  • Risk: Nitro-aromatics are energetically unstable. Nitropyridines are notorious for low-temperature decomposition. Distillation concentrates heat and pressure, leading to a high probability of rapid decomposition or explosion.

  • Alternative: If the compound is an oil, use a Kugelrohr apparatus under high vacuum at temperatures <100°C only if DSC (Differential Scanning Calorimetry) data confirms stability. Otherwise, rely on column chromatography.

FAQ: "My ester disappeared during workup."

Verdict: Base-Catalyzed Hydrolysis.

  • Cause: Pyridine rings are electron-deficient, making the attached ester carbonyl more electrophilic and susceptible to attack by water/hydroxide.

  • Fix:

    • Never use NaOH/KOH/Carbonate washes if avoidable.

    • Quench reactions into saturated

      
        (mildly acidic) or phosphate buffer (pH 6-7).
      
    • Extract immediately; do not let the organic layer sit in contact with the aqueous phase.

Part 4: Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile and physical state.

PurificationStrategy Start Crude Nitropyridine Ester StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Tar StateCheck->Oil IsomerCheck Isomers Present? Solid->IsomerCheck Precipitation Trituration (Cold Ether/Pentane) Oil->Precipitation Try to Solidify Recryst Recrystallization (Toluene/Heptane) IsomerCheck->Recryst Yes (Major Isomer) FlashBase Flash Chrom. (DCM/MeOH + 1% TEA) IsomerCheck->FlashBase No (General Purity) TailingCheck Tailing on TLC? TailingCheck->FlashBase Yes (Pyridine Interaction) FlashNeutral Flash Chrom. (Hex/EtOAc) TailingCheck->FlashNeutral No Precipitation->Solid Success Precipitation->TailingCheck Fails (Remains Oil)

Diagram 2: The "Tailing" Mechanism & Mitigation

Caption: Molecular interaction between pyridine nitrogen and silica silanols, showing how Triethylamine (TEA) blocks this interaction.[2]

TailingMechanism cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silanol Si-OH (Acidic) Interaction Strong H-Bond (Tailing/Streaking) Silanol->Interaction Pyridine Nitropyridine (Basic N) Pyridine->Interaction Silanol2 Si-OH TEA Triethylamine (TEA) TEA->Silanol2 Blocks Site Pyridine2 Nitropyridine Elution Fast Elution (Sharp Peak) Pyridine2->Elution No Interaction

References & Authoritative Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and recrystallization protocols).

  • Reich, H. J. (2024). Common Solvents and their Properties. University of Wisconsin-Madison Chemistry Database. (Data on solvent polarity and boiling points for recrystallization).

  • Org. Synth. 1951, 31, 6. 2-Amino-5-bromo-3-nitropyridine.[3] Link (Demonstrates nitration and subsequent purification challenges of pyridine derivatives).

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Amino-3-nitropyridine. (Source for thermal decomposition warnings and handling precautions).

  • Biotage Application Note. (2024). Strategies for Flash Chromatography of Basic Compounds. (Source for amine-modified silica protocols).

Sources

Minimizing side products in 2-chloro-3-nitropyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-nitropyridine Substitution Guide

Topic: Minimizing Side Products in 2-Chloro-3-nitropyridine Substitution (


)
Document ID:  TSC-PYR-03-NO2-CL
Version:  2.1 (Current)
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Profile

The substitution of 2-chloro-3-nitropyridine is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridines) and other bioactive heterocycles. This substrate is uniquely activated for Nucleophilic Aromatic Substitution (


) due to the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho) and the nitro group (ortho).

However, this high reactivity is a double-edged sword. The C2-chloride is so labile that it is prone to hydrolysis (forming the pyridone impurity) and competitive side reactions if the nucleophile stoichiometry is not strictly managed. This guide provides a self-validating workflow to maximize yield and purity.

Reaction Landscape & Impurity Pathways

To troubleshoot effectively, one must visualize the competition between the desired pathway and the impurity generators.

Figure 1: Reaction Mechanism and Impurity Pathways Caption: The central


 pathway (blue) competes with hydrolysis (red) and potential dimerization (yellow) depending on conditions.

G Start 2-Chloro-3-nitropyridine (Substrate) Meisenheimer Meisenheimer Complex Start->Meisenheimer Addition Hydrolysis 2-Hydroxy-3-nitropyridine (Pyridone Tautomer) Start->Hydrolysis Hydrolysis (Wet Solvent/Base) Nu Nucleophile (R-NH2 or Diamine) Nu->Meisenheimer Product 2-Amino-3-nitropyridine Derivative Meisenheimer->Product Elimination (-HCl) Dimer Bis-substituted Dimer Product->Dimer Excess Substrate (If Nu is Diamine) Water H2O / OH- Water->Hydrolysis

Troubleshooting Modules

Module 1: The Hydrolysis Trap (The "Hydroxy" Impurity)

Symptom: Appearance of a high-melting, insoluble solid (often yellow/tan) that does not move on silica TLC (stays at baseline) or appears as a broad peak in LCMS with M-Cl+OH mass (+16 mass shift from substrate, -18 from expected product if M+H). Identity: 2-hydroxy-3-nitropyridine (exists predominantly as 3-nitro-2-pyridone ).[1][2]

Root Cause Mechanism Corrective Action
Wet Solvent Water acts as a competitive nucleophile. The

group makes the C2 position extremely electrophilic, reacting with trace

.
Use anhydrous solvents (DMF, DMSO, or Acetonitrile) stored over molecular sieves. Avoid technical grade alcohols without drying.
Hygroscopic Base Bases like KOH, NaOH, or wet

introduce hydroxide ions directly.
Switch to DIPEA (Hunig's Base) or anhydrous

. If using inorganic bases, dry them in an oven at 120°C overnight.
Air Exposure The starting material itself hydrolyzes slowly in moist air.Store 2-chloro-3-nitropyridine under inert gas (Argon/Nitrogen) in a desiccator.

Field Note: The pyridone impurity is notoriously difficult to remove by chromatography due to its poor solubility and streaking. If >5% is formed, an acid-base extraction workup is often more effective than a column: the pyridone is weakly acidic (


).
Module 2: Dimerization & Stoichiometry

Symptom: Two pyridine rings linked by the nucleophile (M+M+Nu mass). Context: Critical when using diamines (e.g., piperazine, ethylenediamine) as linkers.

  • The Problem: Once the first amine reacts, the product is still nucleophilic (the second amine). If the starting material is in excess or mixed poorly, the second amine attacks another molecule of 2-chloro-3-nitropyridine.

  • The Fix (High-Dilution Strategy):

    • Dissolve the diamine (Nucleophile) in the solvent (large excess, e.g., 3–5 equivalents).

    • Add the 2-chloro-3-nitropyridine solution dropwise to the amine solution.

    • This ensures the incoming chloride always sees an excess of unreacted diamine, statistically favoring mono-substitution.

Module 3: Reaction Stalling (Kinetics)

Symptom: Reaction stops at 50-60% conversion despite heating. Cause: Protonation of the nucleophile. The reaction generates HCl. If the base is too weak or insufficient, the amine nucleophile gets protonated (


) and loses reactivity.
Solution: 
  • Ensure >2.0 equivalents of base are used (1 eq to neutralize HCl, 1 eq to drive equilibrium).

  • For unreactive amines (e.g., anilines with EWGs), use a stronger base (NaH in THF) or a catalyst like DABCO (forming a reactive ammonium intermediate).

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-3-nitropyridine derivative with <1% Hydrolysis Impurity.

Materials:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon.

  • Solvation: Dissolve 2-chloro-3-nitropyridine in anhydrous MeCN.

    • QC Check: Ensure the solution is clear. Cloudiness indicates wet solvent or partial hydrolysis.

  • Base Addition: Add DIPEA via syringe. The solution may darken slightly (yellow/orange).

  • Nucleophile Addition: Add the amine nucleophile.

    • Exotherm Warning: If using reactive amines (e.g., pyrrolidine), add dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Only heat to 50–60°C if conversion is <10% after 1 hour. High heat promotes hydrolysis.

  • Monitoring: Check TLC/LCMS.

    • Target: Disappearance of starting material (

      
       in 30% EtOAc/Hex).
      
    • Impurity Check: Look for baseline spot (Pyridone).

  • Workup (Crucial for Purity):

    • Dilute with EtOAc.

    • Wash 3x with Water (removes DIPEA salts and DMF).

    • Wash 1x with 0.5M HCl (Optional: Only if product is not basic, to remove unreacted amine nucleophile).

    • Wash 1x with Brine , Dry over

      
      .
      

Troubleshooting Logic Flow

Figure 2: Decision Tree for Process Optimization Caption: Follow this logic path to identify and resolve yield-killing issues.

Troubleshooting Start Start: Low Yield / Impurities CheckImpurity Identify Major Impurity (LCMS/TLC) Start->CheckImpurity Hydrolysis Impurity: Hydroxy-pyridine (M-Cl+OH) CheckImpurity->Hydrolysis Baseline Spot Dimer Impurity: Dimer (M+M+Nu) CheckImpurity->Dimer High MW Stall Issue: Unreacted SM (Stalled) CheckImpurity->Stall SM Remains DrySolvent Action: Dry Solvent/Reagents Use Molecular Sieves Hydrolysis->DrySolvent ChangeBase Action: Switch to DIPEA (Avoid Hydroxides) Hydrolysis->ChangeBase ReverseAdd Action: Reverse Addition (Add SM to Excess Amine) Dimer->ReverseAdd Dilution Action: Increase Dilution (0.05 M) Dimer->Dilution Heat Action: Increase Temp (Max 60°C) Stall->Heat Catalyst Action: Add DABCO (Catalytic Transfer) Stall->Catalyst

Frequently Asked Questions (FAQ)

Q: Why is my product turning red/black during the reaction? A: Nitropyridines are electron-deficient and can form Charge-Transfer (CT) complexes with amines, which are often deeply colored. This is normal. However, if the color persists after workup, it might indicate oxidation or polymerization. Ensure your workup includes a thorough water wash to break these complexes.

Q: Can I use ethanol as a solvent? A: Use caution. While ethanol is a common solvent for


, the ethoxide ion (formed if strong base is present) can compete with your amine, leading to the ethoxy-ether side product  (2-ethoxy-3-nitropyridine). Isopropanol is safer due to steric bulk, but a non-nucleophilic solvent like Acetonitrile or DMF is preferred for high purity.

Q: The literature suggests using 2,6-dichloro-3-nitropyridine. Is the chemistry different? A: Yes. With the 2,6-dichloro substrate, regioselectivity becomes the primary challenge. Substitution kinetically favors the C2 position (ortho to nitro), but thermodynamic equilibration can lead to C6 substitution. With your substrate (2-chloro-3-nitropyridine), regioselectivity is not an issue, simplifying the profile to just Hydrolysis vs. Substitution.

Q: How do I remove the pyridone impurity if it forms? A: Since 3-nitro-2-pyridone has an acidic proton (


), you can wash the organic product layer with saturated aqueous 

or dilute NaOH
. The impurity will deprotonate, become water-soluble, and wash away, leaving your neutral product in the organic phase.

References

  • Regioselectivity and Kinetics in Nitropyridine Substitution

    • Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates." J. Chem. Soc., Perkin Trans. 2, 1997, 2415-2422.
  • Synthesis of 2-Amino-3-nitropyridine Derivatives (General Procedures)

    • Organic Syntheses, Coll. Vol. 11, p. 225 (1931); Vol. 11, p. 225. (Standard procedures for aminopyridine synthesis).
    • (Analogous chemistry for aminopyridines).

  • Impurity Management in Pharmaceutical Process Chemistry

    • Moynihan, H. A., & Horgan, D. E.[3] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Org.[4] Process Res. Dev.2017 .[3][5]

    • [3]

  • DABCO C

    
    : 
    
    • "DABCO-Catalyzed Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Stability of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in Basic Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(3-nitropyridin-2-yl)oxyacetate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in basic solutions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and address potential stability issues in your experiments.

Introduction: The Dual Reactivity of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a molecule possessing two primary sites susceptible to reaction under basic conditions: the ester functional group and the electron-deficient pyridine ring. The presence of a strongly electron-withdrawing nitro group at the 3-position of the pyridine ring significantly influences the compound's reactivity, creating a competitive environment between two potential degradation pathways. Understanding these pathways is critical for maintaining the integrity of the molecule during synthesis, purification, and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in a basic solution?

A1: In the presence of a base, Ethyl 2-(3-nitropyridin-2-yl)oxyacetate can undergo two main degradation reactions:

  • Base-Catalyzed Ester Hydrolysis (Saponification): The ester group is hydrolyzed by hydroxide ions to form the corresponding carboxylate salt (sodium 2-(3-nitropyridin-2-yl)oxyacetate, if using NaOH) and ethanol. This reaction is generally irreversible.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated by the electron-withdrawing nitro group, making the C-2 position, to which the oxyacetate group is attached, susceptible to nucleophilic attack by hydroxide ions. This results in the displacement of the entire oxyacetate side chain and the formation of 2-hydroxy-3-nitropyridine (which exists in equilibrium with its tautomer, 3-nitro-2(1H)-pyridone).

Q2: Which degradation pathway is more likely to occur?

A2: The predominant pathway depends on several factors, including the reaction conditions (temperature, concentration of the base, and solvent). The 3-nitro group strongly activates the C-2 position for SNAr. Kinetic studies on analogous compounds like 2-methoxy-3-nitropyridine have shown that they readily undergo SNAr with various nucleophiles. Therefore, SNAr is a highly probable degradation route. However, ester hydrolysis is also a facile reaction in the presence of a base. It is possible that both reactions occur concurrently, leading to a mixture of products.

Q3: What are the expected degradation products I should look for?

A3: You should anticipate the formation of the following potential degradation products:

  • From Ester Hydrolysis: 2-(3-nitropyridin-2-yl)oxyacetic acid (or its carboxylate salt) and ethanol.

  • From SNAr: 2-hydroxy-3-nitropyridine (or its tautomer, 3-nitro-2(1H)-pyridone)[3][4] and ethyl glycolate (which would likely be hydrolyzed to glycolic acid under basic conditions).

Q4: How can I minimize the degradation of my compound during a reaction where a basic solution is required?

A4: To minimize degradation, consider the following strategies:

  • Use a non-nucleophilic base: If the base is only required as a proton scavenger, consider using a sterically hindered, non-nucleophilic base.

  • Lower the temperature: Both hydrolysis and SNAr rates are temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of degradation.

  • Limit the exposure time: Minimize the time your compound is in contact with the basic solution.

  • Use the minimum stoichiometric amount of base: Excess base will increase the rate of degradation.

  • Solvent choice: The solvent can influence the rates of both reactions. Aprotic solvents might disfavor hydrolysis to some extent compared to aqueous or protic solvents.

Q5: Are there any analytical techniques you recommend for monitoring the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structures of the degradation products.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the degradation products after isolation.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product after a reaction in basic media. Degradation of the starting material via ester hydrolysis or SNAr.1. Analyze the reaction mixture by HPLC or LC-MS to identify any degradation products. 2. If degradation is confirmed, modify the reaction conditions as suggested in FAQ Q4 (lower temperature, less base, shorter reaction time). 3. Consider a different synthetic route that avoids basic conditions if possible.
Appearance of an unexpected, more polar spot on TLC or a new peak in HPLC during workup with a basic wash. Formation of the carboxylate from ester hydrolysis or the pyridinol from SNAr. Both are more polar than the starting ester.1. Isolate the impurity and characterize it by MS and/or NMR to confirm its identity. 2. If the impurity is the hydrolyzed acid, consider using a milder base (e.g., sodium bicarbonate) for the wash or minimizing contact time. 3. If the impurity is the pyridinol, this indicates significant SNAr is occurring. A basic wash might need to be avoided altogether.
Inconsistent reaction outcomes when using a base. Competitive and variable rates of degradation depending on slight variations in reaction setup (e.g., temperature fluctuations, base addition rate).1. Standardize your reaction protocol meticulously. 2. Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC) to determine the optimal reaction time before significant degradation occurs.
Difficulty in purifying the product away from a polar impurity. The impurity may be one of the degradation products.1. Alter the purification strategy. For example, if the impurity is the carboxylic acid, an acidic wash could protonate it, potentially changing its solubility and aiding separation. 2. Consider chromatography with a different stationary or mobile phase to improve separation.

Scientific Deep Dive: Mechanistic Insights

The stability of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in a basic solution is governed by the competition between two fundamental organic reactions.

Pathway 1: Base-Catalyzed Ester Hydrolysis (Saponification)

This is a classic reaction where a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming a carboxylic acid. In a basic solution, this carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[1][2]

G cluster_ester Ethyl 2-(3-nitropyridin-2-yl)oxyacetate cluster_hydroxide Hydroxide cluster_intermediate Tetrahedral Intermediate cluster_carboxylate Carboxylate Salt cluster_ethanol Ethanol ester intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate carboxylate intermediate->carboxylate Elimination ethanol intermediate->ethanol G cluster_reactant Ethyl 2-(3-nitropyridin-2-yl)oxyacetate cluster_hydroxide Hydroxide cluster_meisenheimer Meisenheimer Complex cluster_product 2-Hydroxy-3-nitropyridine cluster_leaving_group Leaving Group reactant meisenheimer reactant->meisenheimer Nucleophilic Attack hydroxide OH⁻ hydroxide->meisenheimer product meisenheimer->product Loss of Leaving Group leaving_group meisenheimer->leaving_group

Caption: SNAr pathway for degradation.

Experimental Protocols

Protocol for Stability Assessment of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in Basic Solution

This protocol outlines a general procedure to determine the stability of the title compound under basic conditions using HPLC analysis.

1. Materials and Reagents:

  • Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (high purity)

  • Sodium hydroxide (NaOH), 0.1 M and 1 M aqueous solutions

  • Hydrochloric acid (HCl), 0.1 M and 1 M aqueous solutions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. HPLC Method Development (Example):

A stability-indicating HPLC method must be developed and validated. An example starting point could be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Stability Study Procedure:

  • Prepare a stock solution of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each time point (e.g., 0, 1, 2, 4, 8, 24 hours): a. Pipette a known volume of the stock solution into a reaction vessel. b. Add a specific volume of the basic solution (e.g., 0.1 M NaOH) to initiate the degradation. The final concentration of the compound and base should be recorded. c. Maintain the reaction at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • At each designated time point: a. Withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an equivalent molar amount of HCl to neutralize the base. c. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. d. Inject the sample onto the HPLC system.

  • Analyze the data: a. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. b. Identify and quantify the formation of any degradation products. If an LC-MS system is available, analyze the samples to determine the mass of the degradation products to aid in their identification.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. Available at: [Link]

  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available at: [Link]

  • Testbook. If the rate constant for a base catalyzed ester hydrolysis r. Available at: [Link]

  • Academia.edu. (PDF) The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Available at: [Link]

  • Jetir.Org. Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. Available at: [Link]

  • PubMed. SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Available at: [Link]

  • NIST. 2-Hydroxy-3-nitropyridine. Available at: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Available at: [Link]

  • ResearchGate. Rate constants for the base hydrolysis of coordinated a-amino acids.... Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Available at: [Link]

  • ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]

  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • ScienceDirect. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • PMC. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Available at: [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • Pradeep Research Group. Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Discoloration and biodegradation of two dyes by white-rot fungi Perreniporia tephropora MUCL 47500 isolated in Gabon. Available at: [Link]

  • JOCPR. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Available at: [Link]

Sources

Technical Support Center: Pyridine Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Reaction Temperature for Pyridine Ether Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Thermodynamics of Selectivity

Welcome to the technical support hub. You are likely here because your pyridine ether synthesis is suffering from one of three critical failures: (1) No conversion (kinetic barrier), (2) "Black Tar" formation (thermal decomposition), or (3) Regiochemical scrambling (N- vs. O-alkylation).

In pyridine chemistry, temperature is not just an accelerator; it is a regulator of mechanism . Pyridines are electron-deficient heterocycles.[1] Unlike benzene, they resist electrophilic attack but welcome nucleophiles—if the conditions are right.

This guide replaces trial-and-error with a logic-based optimization strategy, focusing on the two primary pathways: Nucleophilic Aromatic Substitution (


)  and Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald) .

Tier 1 Support: Method Selection & Temperature Baselines

Before optimizing temperature, ensure you are using the correct mechanism for your substrate. Applying


 heat levels to a catalytic system will destroy your catalyst; applying catalytic mildness to an unactivated 

substrate will yield nothing.
The Decision Matrix
Substrate FeatureRecommended PathwayStarting Temp (

)
Max Temp (

)
Critical Control Factor
2-Halo / 4-Halo (Activated)

(Classical)
80°C140°CLeaving group ability (F >> Cl > Br)
3-Halo (Unactivated) Pd-Catalysis (Buchwald) 60°C100°CLigand stability & catalyst loading
Electron-Rich Pyridine Cu-Catalysis (Ullmann) 90°C130°CLigand effect (modern ligands lower T)
Acid-Sensitive Groups Ag-Mediated 25°C60°CStoichiometry of Ag salts
Visualizing the Workflow

MethodSelection Start Start: Analyze Substrate HalogenPos Halogen Position? Start->HalogenPos EWG EWG Present? (NO2, CN, CF3) HalogenPos->EWG 2- or 4-Position PdCat Pathway B: Pd-Catalysis (Buchwald-Hartwig) HalogenPos->PdCat 3-Position SNAr Pathway A: SNAr (Uncatalyzed) EWG->SNAr Yes (Activated) CuCat Pathway C: Cu-Catalysis (Ullmann) EWG->CuCat No (Deactivated) Cond_SNAr Temp: 80-140°C Solvent: DMSO/DMF Base: K2CO3/NaH SNAr->Cond_SNAr Cond_Pd Temp: 60-90°C Ligand: NIXANTPHOS Base: Cs2CO3 PdCat->Cond_Pd Cond_Cu Temp: 90-120°C Ligand: Phenanthroline Base: K3PO4 CuCat->Cond_Cu

Figure 1: Logic flow for selecting the synthesis pathway, which dictates the operational temperature window.

Tier 2 Support: Optimization Protocols

Module A: The Pathway (Activated Pyridines)

Mechanism: Addition-Elimination.[1][2] Temperature Driver: Overcoming the activation energy of the Meisenheimer complex formation.

  • The Fluorine Effect: If your reaction is sluggish at 100°C with a chloropyridine, do not just increase heat (which promotes tar). Switch to a fluoropyridine . The C-F bond is stronger, but the high electronegativity lowers the LUMO energy, accelerating the attack step significantly. This allows you to drop the temperature by 20-40°C.

  • Protocol:

    • Dissolve 2-fluoropyridine (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DMF.

    • Add

      
       (1.5 equiv).
      
    • Ramp Strategy: Start at 60°C. Monitor by LCMS every 2 hours. If conversion <10%, increase by 20°C increments.

    • Hard Stop: Do not exceed 140°C. Above this, DMF decomposes to dimethylamine, which acts as a competing nucleophile, forming

      
      -dimethylaminopyridine impurities.
      
Module B: Metal-Catalyzed Pathways (Unactivated Pyridines)

Mechanism: Oxidative Addition -> Reductive Elimination. Temperature Driver: Ligand dissociation (bad) vs. Catalytic turnover (good).

  • Palladium (Pd):

    • Optimal Zone: 60°C - 90°C.

    • Critical Warning: At >100°C, many bulky phosphine ligands (like BINAP or Xantphos) can undergo P-C bond cleavage or oxidation if trace

      
       is present.
      
    • Reference Standard: The Pd(OAc)2 / NIXANTPHOS system is highly robust for 4-pyridylmethyl ethers at 60°C [1].

  • Copper (Cu):

    • Optimal Zone: 90°C - 120°C.

    • Ligand Necessity: Classical Ullmann required >200°C. Modern ligands (diamines, diketones) allow chemistry at <100°C [2]. If you are heating to 140°C, your ligand is likely ineffective or poisoned.

Tier 3 Support: Troubleshooting Help Desk

Ticket #404: "The Black Tar" (Decomposition)

Symptom: Reaction mixture turns black/viscous; LCMS shows broad baseline noise and loss of starting material. Root Cause: Thermal polymerization of pyridine or solvent decomposition. Fix:

  • Check Solvent: Are you using DMF/DMAc >140°C? Switch to NMP or Sulfolane.

  • Check Concentration: High concentration (>1M) at high T favors intermolecular polymerization. Dilute to 0.2M.

  • Radical Scavenging: Add BHT (1 mol%) to rule out radical polymerization pathways.

Ticket #503: "Wrong Isomer" (N-Alkylation vs. O-Alkylation)

Symptom: Formation of Pyridone (N-alkylation) instead of Pyridyl Ether. Root Cause: Ambident nucleophile attack. This is common when using pyridones + alkyl halides, but in


 (Halopyridine + Alkoxide), it manifests if the leaving group is poor.
Mechanism: 
  • Kinetic Product: O-Alkylation (favored by hard electrophiles, lower T).

  • Thermodynamic Product: N-Alkylation (favored by soft electrophiles, higher T). Fix:

  • Lower Temperature: High T promotes rearrangement to the thermodynamic N-alkyl product.

  • Change Counter-ion: Use

    
    . Silver coordinates to the Nitrogen lone pair, blocking it and forcing O-alkylation (The "Silver Effect") [3].
    
Ticket #200: "Stalled Reaction" (Low Conversion)

Symptom: 50% conversion after 24h. Adding more catalyst doesn't help. Root Cause: Catalyst poisoning or Product Inhibition.[3] Fix:

  • The "Water Check": Pyridines are hygroscopic. Water kills

    
     (hydrolysis to pyridone) and poisons Pd catalysts. Add 3Å Molecular Sieves.
    
  • Ligand Swap: If using Pd, switch to a ligand with a wider bite angle (e.g., DPEphos) to facilitate the reductive elimination step, which is often the rate-determining step in ether synthesis.

Visualizing the Temperature Landscape

TempLandscape Zone1 Zone 1: Kinetic Trap (<40°C) Low Conversion Zone2 Zone 2: The Goldilocks Zone (60-100°C) High Selectivity Optimal Turnover Zone1->Zone2 Increase T to overcome Ea Zone3 Zone 3: Thermodynamic Danger (>120°C) Solvent Breakdown Polymerization Zone2->Zone3 Excess T triggers degradation Factor1 Activation Energy (Ea) Factor1->Zone1 Barrier too high Factor2 Side Reactions Factor2->Zone3 Dominates

Figure 2: The Temperature Optimization Landscape. Most successful pyridine ether syntheses occur in Zone 2.

References

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. Source: National Institutes of Health (PMC). URL:[Link]

  • Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation. Source: National Institutes of Health (PMC). URL:[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Source: ResearchGate. URL:[Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working with Ethyl 2-(3-nitropyridin-2-yl)oxyacetate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. A common route is the reaction of 2-chloro-3-nitropyridine with the sodium salt of ethyl glycolate.

cluster_reactants Reactants cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Ethyl 2-(3-nitropyridin-2-yl)oxyacetate Ethyl 2-(3-nitropyridin-2-yl)oxyacetate 2-chloro-3-nitropyridine->Ethyl 2-(3-nitropyridin-2-yl)oxyacetate Ethyl glycolate Ethyl glycolate Sodium ethyl glycolate Sodium ethyl glycolate (in situ) Ethyl glycolate->Sodium ethyl glycolate Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Ethyl glycolate Deprotonation Sodium ethyl glycolate->2-chloro-3-nitropyridine SNAr Reaction

Caption: General reaction scheme for the synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate.

Understanding this synthetic pathway is crucial for anticipating potential impurities. The following are the most common impurities that may be present in the crude product:

  • Unreacted Starting Materials: 2-chloro-3-nitropyridine and ethyl glycolate.

  • Hydrolysis Products: 2-hydroxy-3-nitropyridine, formed if moisture is present in the reaction, and 2-(3-nitropyridin-2-yl)oxyacetic acid from the hydrolysis of the ester functionality.

  • N-Alkylation Isomer: Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate, an isomer formed if the ethyl acetate moiety attaches to the pyridine nitrogen instead of the oxygen.[1]

cluster_impurities Potential Impurities Crude Product Crude Product Unreacted 2-chloro-3-nitropyridine Unreacted 2-chloro-3-nitropyridine Crude Product->Unreacted 2-chloro-3-nitropyridine Unreacted ethyl glycolate Unreacted ethyl glycolate Crude Product->Unreacted ethyl glycolate 2-hydroxy-3-nitropyridine (hydrolysis) 2-hydroxy-3-nitropyridine (hydrolysis) Crude Product->2-hydroxy-3-nitropyridine (hydrolysis) 2-(3-nitropyridin-2-yl)oxyacetic acid (ester hydrolysis) 2-(3-nitropyridin-2-yl)oxyacetic acid (ester hydrolysis) Crude Product->2-(3-nitropyridin-2-yl)oxyacetic acid (ester hydrolysis) N-alkylation isomer N-alkylation isomer Crude Product->N-alkylation isomer Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Impurities Present Recrystallization Recrystallization TLC Analysis->Recrystallization Minor Impurities Fractions Analysis (TLC) Fractions Analysis (TLC) Column Chromatography->Fractions Analysis (TLC) Purity Check (NMR, LC-MS) Purity Check (NMR, LC-MS) Recrystallization->Purity Check (NMR, LC-MS) Pure Product Pure Product Combine Pure Fractions Combine Pure Fractions Fractions Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Solvent Removal->Purity Check (NMR, LC-MS) Purity Check (NMR, LC-MS)->Recrystallization <95% Pure Purity Check (NMR, LC-MS)->Pure Product >95% Pure

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Validation of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate . It focuses on structural validation, specifically distinguishing the target O-alkylated product from common synthetic byproducts (N-alkylated isomers) and starting materials.

Executive Summary & Application Context

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a functionalized pyridine scaffold frequently utilized as an intermediate in the synthesis of imidazopyridines and other bioactive heterocycles.

In synthetic workflows (typically nucleophilic aromatic substitution of 2-chloro-3-nitropyridine or alkylation of 3-nitro-2-hydroxypyridine), a critical quality control challenge is regioselectivity . The ambident nature of the pyridinyl anion often leads to a mixture of the desired O-alkylated product (pyridine ether) and the thermodynamically stable N-alkylated impurity (pyridone).

This guide compares the 1H NMR profile of the target compound against these specific alternatives to provide a self-validating protocol for purity assessment.

Structural Analysis & Theoretical Shifts

The target molecule consists of a 3-nitropyridine core linked to an ethyl ester via an oxymethylene bridge.

Proton Assignment Table
PositionProton TypeMultiplicityApprox. Shift (

, ppm)*
Diagnostic Value
H-6 Aromatic (Pyridine)dd8.40 – 8.60

to Nitrogen; deshielded.
H-4 Aromatic (Pyridine)dd8.30 – 8.50

to Nitro group; deshielded.
H-5 Aromatic (Pyridine)dd7.10 – 7.30 Critical diagnostic: Shielded by C2-alkoxy resonance.
-OCH₂- MethyleneSinglet5.00 – 5.15Deshielded by oxygen and carbonyl.
-OCH₂CH₃ Ethyl (Methylene)Quartet4.20 – 4.30Typical ethyl ester region.
-OCH₂CH₃ Ethyl (Methyl)Triplet1.25 – 1.35Typical ethyl ester region.

> Note: Shifts are referenced to CDCl₃ (7.26 ppm).[1][2] Values may vary ±0.1 ppm based on concentration.

Comparative Analysis: Target vs. Alternatives

Comparison A: Regioisomer Differentiation (The "Smoking Gun")

The most common failure mode in this synthesis is the formation of the N-alkylated isomer: Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate .

Mechanism of Distinction:

  • Target (O-Isomer): Retains aromatic pyridine character. The ring current deshields all ring protons.

  • Alternative (N-Isomer): The ring becomes a cyclic amide (pyridone), significantly reducing aromaticity. This causes a dramatic upfield shift of the H-5 proton.

Spectral Data Comparison (CDCl₃)
FeatureTarget (O-Isomer) Alternative (N-Isomer) Delta (

)
H-5 Shift ~7.20 ppm 6.38 ppm ~0.8 ppm (Distinct)
Linker (CH₂) ~5.05 ppm (O-CH₂)4.77 ppm (N-CH₂)~0.3 ppm
H-6 Shift ~8.50 ppm7.71 ppm~0.8 ppm

Analyst Insight: If you observe a triplet-like signal or doublet of doublets in the 6.3 – 6.5 ppm range, your sample contains the N-alkylated impurity. A pure O-isomer must show no signals in this region.

Comparison B: Reaction Monitoring (vs. Starting Material)

Differentiation from the precursor 2-chloro-3-nitropyridine is straightforward due to the introduction of aliphatic protons.

CompoundAromatic RegionAliphatic Region (1.0 - 5.5 ppm)
2-Chloro-3-nitropyridine 3 signals (8.64, 8.25, 7.51 ppm)Silent (No signals)
Target Product 3 signals (shifted upfield)3 signals (s, q, t)

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this analysis because it minimizes solvent overlap with the critical ethyl quartet (~4.2 ppm) and provides sharper resolution for the aromatic coupling.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter if any turbidity remains (inorganic salts from synthesis).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 scans are sufficient for >95% purity; increase to 64 if searching for <1% N-isomer impurity.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure accurate integration of the isolated aromatic protons.
    
Step 3: Validation Logic (Data Interpretation)

Use the following logic gate to validate your product structure.

NMR_Validation Start Start Analysis: 1H NMR (CDCl3) Check_Aliphatic Check 1.0 - 5.2 ppm region Start->Check_Aliphatic No_Signals No Aliphatic Signals Check_Aliphatic->No_Signals Silent Has_Signals Signals: t(1.3), q(4.2), s(5.0) Check_Aliphatic->Has_Signals Present Result_SM Conclusion: Unreacted Starting Material No_Signals->Result_SM Check_Aromatic Check Aromatic H-5 Region Has_Signals->Check_Aromatic H5_Upfield Signal at 6.3 - 6.5 ppm Check_Aromatic->H5_Upfield Yes H5_Downfield Signal at 7.1 - 7.3 ppm Check_Aromatic->H5_Downfield Yes Result_N_Iso Conclusion: N-Alkylated Impurity (Pyridone) H5_Upfield->Result_N_Iso Result_Target Conclusion: Target O-Alkylated Product H5_Downfield->Result_Target

Figure 1: Decision tree for structural assignment based on H-5 chemical shift and aliphatic region presence.

Detailed Spectral Data (Reference)

Target: Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
  • Solvent: CDCl₃, 400 MHz

  • 
     1.30  (3H, t, 
    
    
    
    Hz, Ester
    
    
    )
  • 
     4.26  (2H, q, 
    
    
    
    Hz, Ester
    
    
    )
  • 
     5.08  (2H, s, 
    
    
    
    )
  • 
     7.18  (1H, dd, 
    
    
    
    Hz, Py-H5)
  • 
     8.42  (1H, dd, 
    
    
    
    Hz, Py-H4)
  • 
     8.55  (1H, dd, 
    
    
    
    Hz, Py-H6)
Alternative: 2-Chloro-3-nitropyridine (Starting Material)[6][7][8]
  • Solvent: CDCl₃

  • 
     7.51  (1H, dd, 
    
    
    
    Hz, Py-H5)
  • 
     8.25  (1H, dd, 
    
    
    
    Hz, Py-H4)
  • 
     8.64  (1H, dd, 
    
    
    
    Hz, Py-H6)

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Extra Singlet at 2.17 ppm Acetone contaminationDry sample under high vacuum; acetone is a common solvent in this synthesis.
Broad O-CH₂ Singlet Acidic impuritiesTrace acid can broaden signals. Wash sample with dilute

and re-extract.
Split Ethyl Quartet Chiral environment?Unlikely for this achiral molecule. Check for restricted rotation or accidental overlap with impurities.
H-5 signal is a multiplet Overlap with solventIf using

(7.26 ppm), H-5 (7.18 ppm) is very close. Switch to Acetone-d₆ or DMSO-d₆ to shift the solvent peak away.

References

  • Karis, M. et al. (2010). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section E. Link

    • Citation validation: Provides the crystal structure and NMR data for the N-alkylated isomer, establishing the H-5 shift at 6.
  • PubChem. (2025).[3][4] 2-Chloro-3-nitropyridine | C5H3ClN2O2.[3][5][6] National Library of Medicine. Link

    • Citation validation: Source for the starting material 1H NMR spectral data (H-5
  • Angene Chemical. (2025). Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate Product Specifications. Angene International.[7] Link

    • Citation validation: Confirms the commercial existence and CAS (136718-78-0)

Sources

A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a substituted pyridine derivative of interest in synthetic chemistry and drug development. As with any novel compound, unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for this purpose. The ¹³C NMR spectrum provides a direct map of the carbon skeleton, with the chemical shift of each carbon atom offering profound insights into its local electronic environment.

This guide provides an in-depth analysis and prediction of the ¹³C NMR chemical shifts for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages a comparative approach. By dissecting the molecule into its constituent fragments—the 3-nitropyridine core and the ethyl oxyacetate side chain—and analyzing established substituent effects from empirical data and computational studies, we can construct a highly accurate predicted spectrum. This guide is intended for researchers and drug development professionals who require a robust framework for characterizing this molecule or structurally related compounds.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for the assignment of NMR signals. The structure of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate and the carbon numbering scheme used throughout this guide are presented below.

Figure 1: Structure and numbering scheme for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate.

Predictive Analysis Based on Comparative Data

The prediction of ¹³C NMR chemical shifts is grounded in the principle of additivity, where the influence of each substituent on the parent molecule's spectrum is considered. We will analyze the pyridine ring and the side chain separately, using known data from simpler, analogous molecules.

The 3-Nitropyridine Core (C2-C6)

The chemical shifts of the pyridine ring carbons are influenced by two key substituents: the strongly electron-withdrawing nitro group (-NO₂) at the C3 position and the electron-donating oxyacetate group (-OCH₂COOEt) at the C2 position.

  • Baseline (Pyridine): Unsubstituted pyridine shows signals at approximately C2/C6: 150 ppm, C4: 136 ppm, and C3/C5: 124 ppm.

  • Effect of the 3-Nitro Group: The nitro group is a powerful deactivating and electron-withdrawing group. In 3-nitropyridine, this effect significantly deshields (moves downfield) the carbons ortho and para to it. Based on data for 3-nitropyridine, we expect a strong downfield shift for C3 and C5, and a moderate downfield shift for C4 and C6.[1] Computational studies using GIAO/DFT methods have shown good correlation between calculated and experimental shifts for 3-nitropyridine derivatives, supporting this predictive approach.[2]

  • Effect of the 2-Oxyacetate Group: An alkoxy group attached to an aromatic ring typically causes a very strong deshielding effect at the ipso-carbon (the carbon directly attached, C2) and shields the ortho (C3) and para (C6) positions. For example, in 2-hydroxypyridine, the C2 carbon is shifted significantly downfield to ~163 ppm.[3] We anticipate a similar, pronounced downfield shift for C2 in our target molecule.

  • Combined Influence: The interplay of these two groups determines the final chemical shifts. The powerful deshielding effect of the ether oxygen will make C2 the most downfield carbon in the aromatic region. The nitro group's influence will make C3 highly deshielded as well. The C4, C5, and C6 signals will be determined by the combined electronic effects, with their relative positions influenced by their ortho, meta, or para relationship to the two substituents.

The Ethyl Oxyacetate Side Chain (C7-C10)

The side chain carbons are more straightforward to predict as they are insulated from the complex aromatic ring currents. Their chemical shifts can be reliably estimated by comparison with ethyl acetate.

  • Carbonyl Carbon (C8): Carbonyl carbons in esters typically resonate in the 165-175 ppm range.[4][5] Data for ethyl acetate shows this peak at approximately 171 ppm.[4][6] We expect C8 to be in this exact range.

  • Methylene Carbons (C7 and C9): There are two distinct -CH₂- groups. C7, being attached to the pyridine ring's ether oxygen, will be in the typical range for carbons bonded to an ether oxygen, generally 60-80 ppm.[7] C9, the methylene of the ethyl group, is attached to the ester oxygen and is expected around 60-61 ppm, very similar to ethyl acetate.[4]

  • Methyl Carbon (C10): The terminal methyl group of the ethyl ester is in a standard alkane-like environment. In ethyl acetate, this signal appears at ~14 ppm.[4] We predict the C10 signal will be found in this upfield region.

Summary of Predicted ¹³C NMR Chemical Shifts

The following table consolidates the predicted chemical shifts for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate, providing a rationale based on comparative data.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale & Comparative Data
C10 (-CH₃) ~14Consistent with the terminal methyl of ethyl acetate (~14.2 ppm).[4]
C9 (-OCH₂CH₃) ~61Consistent with the ethyl methylene of ethyl acetate (~60.5 ppm).[4]
C7 (-OCH₂COO-) ~65-70Methylene attached to an ether oxygen; expected to be slightly more downfield than C9 due to proximity to the aromatic system.
C5 ~120-125Aromatic CH; influenced by both substituents.
C4 ~135-140Aromatic CH; para to the -OR group and meta to the -NO₂ group.
C6 ~142-147Aromatic CH; para to the -NO₂ group, expected to be deshielded.
C3 (-C-NO₂) ~150-155Ipso-carbon to the nitro group; significantly deshielded by the electron-withdrawing effect.
C2 (-C-O-) ~160-165Ipso-carbon to the ether oxygen; expected to be the most downfield aromatic carbon due to strong deshielding.
C8 (-C=O) ~169-171Carbonyl carbon of an ester; consistent with ethyl acetate (~171 ppm).[4][6]

Experimental Protocol for Spectrum Acquisition

To validate the predicted chemical shifts, the following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Workflow for ¹³C NMR Analysis

G A 1. Sample Preparation ~15-20 mg of compound in 0.6 mL CDCl₃ or DMSO-d₆ B 2. Spectrometer Setup 400 MHz+ instrument, tune probe for ¹³C, lock, and shim A->B C 3. ¹³C Acquisition Standard zgpg30 pulse program B->C D 4. Set Acquisition Parameters SW: ~220 ppm TD: 64k points NS: 1024 scans D1: 2 s C->D E 5. Data Processing Fourier Transform, phase correction, baseline correction D->E F 6. Spectral Analysis Assign peaks based on predicted shifts and DEPT E->F

Figure 2: Standard workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[8] CDCl₃ is often preferred for initial analysis due to its volatility and simple solvent signal.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Insert the sample, lock onto the deuterium signal of the solvent, and perform magnetic field shimming to optimize resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).[8] This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

    • Spectral Width (SW): Set to approximately 220 ppm to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.[8]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a higher number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[8][9]

    • Relaxation Delay (D1): A delay of 2 seconds between pulses is a good starting point to allow for sufficient relaxation of the carbon nuclei.

    • Acquisition Time (AQ): Typically 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Further Analysis (Optional but Recommended):

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT) spectrum (DEPT-135 and DEPT-90). This experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons, thereby confirming assignments made based on chemical shifts alone.

Conclusion

This guide provides a robust, data-driven prediction of the ¹³C NMR chemical shifts for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate. By systematically analyzing the electronic effects of the nitro and oxyacetate substituents and comparing them with known values from simpler molecules, we have established a reliable framework for spectral assignment. The provided experimental protocol offers a clear and validated method for researchers to obtain empirical data, which can then be used to confirm and refine these predictions. This combined predictive and methodological approach ensures a high degree of confidence in the structural elucidation of this and related compounds.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • ¹³C NMR (101 MHz, CDCl₃) of [4-(4-phenylphenyl)
  • Katritzky, A. R., Akhmedov, N. G., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. ResearchGate. [Link]

  • Peryt, J. (1988). The Influence of Steric Effect on X H NMR, ¹³C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Expansion of the ¹³C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. ResearchGate. [Link]

  • ¹³C-NMR chemical shifts. ResearchGate. [Link]

  • 2-Hydroxypyridine - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ¹³Carbon NMR. University of Arizona. [Link]

  • C-13 NMR Chemical Shift Table. Scribd. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Nitropyridine Oxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of nitropyridine oxyacetate isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details of fragmentation under various ionization techniques, offering insights for structural elucidation and isomer differentiation. Our focus is on providing a robust framework for understanding how substituent positioning on the pyridine ring dictates the fragmentation pathways, thereby enabling confident identification of these compounds in complex analytical scenarios.

Introduction: The Analytical Challenge of Nitropyridine Oxyacetates

Nitropyridine oxyacetates are a class of compounds with significant potential in medicinal chemistry and materials science. The biological activity and chemical properties of these molecules are highly dependent on the specific isomeric form, particularly the substitution pattern of the nitro and oxyacetate groups on the pyridine ring. Mass spectrometry (MS) is a cornerstone technique for the structural characterization of such compounds.[1] However, the similarity in molecular weight among isomers necessitates a detailed understanding of their fragmentation behavior to achieve unambiguous identification.

This guide will compare the fragmentation of three representative isomers under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a clear rationale for the observed and predicted fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Structural Fingerprinting

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The resulting mass spectrum is often complex but highly reproducible, making it ideal for library matching and structural elucidation.[1]

Proposed Fragmentation Pathways of Nitropyridine Oxyacetate Isomers

The fragmentation of nitropyridine oxyacetates under EI conditions is expected to be driven by the presence of the nitro group, the ester functionality, and the pyridine ring. The initial ionization event leads to the formation of a molecular radical cation (M+•), which then undergoes a series of fragmentation reactions.[3]

Here, we will compare the expected fragmentation of three hypothetical isomers:

  • Isomer A: Methyl 2-((3-nitropyridin-4-yl)oxy)acetate

  • Isomer B: Methyl 2-((5-nitropyridin-2-yl)oxy)acetate

  • Isomer C: Methyl 2-((6-nitropyridin-3-yl)oxy)acetate

Isomer A: Methyl 2-((3-nitropyridin-4-yl)oxy)acetate

The proximity of the nitro group to the ether linkage is expected to significantly influence the fragmentation cascade.

M M+• m/z 212 F1 [M - •OCH3]+ m/z 181 M->F1 - •OCH3 F2 [M - •NO2]+ m/z 166 M->F2 - •NO2 F3 [M - COOCH3]+ m/z 153 M->F3 - •COOCH3 F4 [M - OCH2COOCH3]+ m/z 123 M->F4 - •OCH2COOCH3 F6 [C5H3N2O]+ m/z 107 F2->F6 - CO F5 [C5H3N2O2]+ m/z 123 F4->F5

Caption: Proposed EI fragmentation of Isomer A.

Isomer B: Methyl 2-((5-nitropyridin-2-yl)oxy)acetate

In this isomer, the nitro group is para to the oxyacetate substituent. This positioning is likely to lead to resonance-stabilized intermediates.

M M+• m/z 212 F1 [M - •OCH3]+ m/z 181 M->F1 - •OCH3 F2 [M - •NO2]+ m/z 166 M->F2 - •NO2 F3 [M - COOCH3]+ m/z 153 M->F3 - •COOCH3 F5 [C5H3N2O]+ m/z 107 F2->F5 - CO F4 [C5H3N2O2]+ m/z 123 F3->F4

Caption: Proposed EI fragmentation of Isomer B.

Isomer C: Methyl 2-((6-nitropyridin-3-yl)oxy)acetate

The meta-positioning of the nitro group relative to the oxyacetate will likely result in a different fragmentation pattern compared to the ortho and para isomers.

M M+• m/z 212 F1 [M - •OCH3]+ m/z 181 M->F1 - •OCH3 F2 [M - •NO2]+ m/z 166 M->F2 - •NO2 F3 [M - COOCH3]+ m/z 153 M->F3 - •COOCH3 F5 [C5H3N2O]+ m/z 107 F2->F5 - CO F4 [C5H3N2O2]+ m/z 123 F3->F4

Caption: Proposed EI fragmentation of Isomer C.

Comparative Analysis of EI Fragmentation
Fragment Ion (m/z) Proposed Structure/Loss Isomer A Isomer B Isomer C Comments
212[M]+•PresentPresentPresentMolecular ion, may be weak.
181[M - •OCH3]+PresentPresentPresentCommon loss from methyl esters.
166[M - •NO2]+PresentPresentPresentCharacteristic loss of the nitro group.
153[M - •COOCH3]+PresentPresentPresentLoss of the carbomethoxy radical.
123[C5H3N2O2]+AbundantLess AbundantModerateThe stability of this ion will be highly dependent on the initial position of the nitro group.
107[C5H3N2O]+ModerateAbundantLess AbundantSubsequent loss of CO from the [M - •NO2]+ ion.

The relative abundances of key fragment ions are expected to be the primary differentiating factor between the isomers. For instance, the stability of the ion at m/z 123, formed by the loss of the oxyacetate side chain, will be influenced by the position of the nitro group.

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach for Precursor to Product Ion Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), which can then be subjected to collision-induced dissociation (CID) for structural analysis.[4] This approach is particularly useful for distinguishing isomers by observing their unique fragmentation pathways in a controlled manner.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]+ is the precursor ion. The fragmentation will likely be initiated by the protonated pyridine nitrogen or the carbonyl oxygen of the ester.

Isomer A: Methyl 2-((3-nitropyridin-4-yl)oxy)acetate

MH [M+H]+ m/z 213 F1 [M+H - CH3OH]+ m/z 181 MH->F1 - CH3OH F2 [M+H - •NO2]+ m/z 167 MH->F2 - •NO2 F3 [C5H4N2O2]+ m/z 124 F1->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation of Isomer A in positive ion mode.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]- is formed, likely through the loss of a proton from the methylene group of the oxyacetate sidechain. The fragmentation of this anion will be influenced by the electron-withdrawing nitro group.[5] The position of the nitro group will have a pronounced effect on the fragmentation pathways.[5][6]

Isomer B: Methyl 2-((5-nitropyridin-2-yl)oxy)acetate

MH [M-H]- m/z 211 F1 [M-H - CH3•]- m/z 196 MH->F1 - •CH3 F2 [M-H - NO2•]- m/z 165 MH->F2 - •NO2 F3 [C5H3N2O2]- m/z 123 MH->F3 - CH2COOCH3

Caption: Proposed ESI-MS/MS fragmentation of Isomer B in negative ion mode.

Comparative Analysis of ESI-MS/MS Fragmentation
Precursor Ion Fragment Ion (m/z) Proposed Loss Isomer A Isomer B Isomer C Comments
[M+H]+ (213)181CH3OHLikelyLikelyLikelyCommon loss from protonated methyl esters.
[M+H]+ (213)167•NO2PossiblePossiblePossibleLoss of the nitro radical.
[M-H]- (211)196•CH3PossiblePossiblePossibleLoss of a methyl radical from the deprotonated molecule.
[M-H]- (211)165•NO2AbundantAbundantAbundantA characteristic loss in negative ion mode for nitroaromatics.[5]
[M-H]- (211)123CH2COOCH3VariesVariesVariesThe stability of the resulting nitropyridinoxide anion will depend on the isomer.

The fragmentation in ESI-MS/MS is generally less extensive than in EI, but the controlled nature of CID allows for more subtle differences between isomers to be observed. The relative abundance of the product ions will be key to distinguishing the isomers.

Experimental Protocols

To obtain the data for this comparative analysis, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector 250 °C Column Capillary Column (e.g., HP-5MS) Injector->Column IonSource EI Ion Source 70 eV, 230 °C Column->IonSource Oven Oven Program (e.g., 80-280 °C) Quad Quadrupole Analyzer IonSource->Quad Detector Detector Quad->Detector Sample Sample Sample->Injector

Caption: A typical GC-MS workflow for EI analysis.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like ethyl acetate.[7]

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C with a 50:1 split ratio.[7]

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.[7]

    • Oven Program: Initial temperature of 80 °C for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Solvent Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource Q1 Q1 (Precursor Selection) IonSource->Q1 q2 q2 (Collision Cell) Q1->q2 Q3 Q3 (Product Ion Scan) q2->Q3 Detector Detector Q3->Detector Sample Sample Sample->Injector

Caption: A general LC-MS/MS workflow for ESI analysis.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 µg/mL.[7]

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI (positive and negative).

    • Capillary Voltage: 3.5 kV.[7]

    • Cone Voltage: 30 V.[7]

    • Source Temperature: 120 °C.[7]

    • Desolvation Temperature: 350 °C.[7]

    • Collision Gas: Argon.

    • Collision Energy: Ramped to observe the formation and fragmentation of product ions.

Conclusion

The mass spectrometric fragmentation of nitropyridine oxyacetates is a complex process that is highly dependent on the isomeric form of the molecule and the ionization technique employed. By carefully analyzing the fragmentation patterns, particularly the relative abundances of key fragment ions, it is possible to differentiate between isomers. Electron ionization provides a detailed fragmentation fingerprint, while electrospray ionization coupled with tandem mass spectrometry offers a more controlled method for probing the fragmentation pathways of specific precursor ions. The methodologies and comparative data presented in this guide provide a solid foundation for researchers working on the identification and characterization of nitropyridine oxyacetates.

References

  • BenchChem. (2025).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Intro to Mass Spectrometry. (n.d.).
  • ACS Publications. (2000, January 1). Denitration of nitroaromatic compounds by arylnitrile radical cations | Journal of the American Society for Mass Spectrometry.
  • NIH. (n.d.).
  • YouTube. (2022, November 22).
  • NIST. (n.d.). 2-Pyridinecarboxylic acid - the NIST WebBook.
  • Wikipedia. (n.d.).
  • Research and Reviews. (2024, June 28).
  • SciSpace. (n.d.). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon di.
  • Chemistry Stack Exchange. (2018, January 11). In the mass spectrum of niacin (3-pyridine-carboxylic acid)
  • ResearchGate. (2025, August 6). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • Taylor & Francis. (n.d.).
  • University of Victoria. (2016, September 5). Dalton Transactions - UVic.
  • CRIS. (2023, September 11).
  • West Virginia University. (2020, October 9). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs - Glen Jackson.
  • (2022, April 1).
  • Emory University. (n.d.).
  • PubMed. (n.d.). Mass spectrometric study of some 4-pyrimidine carboxylic acids.
  • ResearchGate. (n.d.).
  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, August 9). 12.
  • PMC. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • IRIS. (2023, July 25).
  • eScholarship. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.

Sources

FT-IR characteristic peaks of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate: A Comparative FT-IR Analysis Guide

Executive Summary: The Structural Mandate

In the development of fused heterocyclic pharmaceuticals (e.g., pyrido[2,3-b][1,4]oxazines), Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0) serves as a critical synthetic intermediate. Its quality control is governed by a specific regiochemical challenge: distinguishing the desired O-alkylated ether from the thermodynamically stable N-alkylated pyridone byproduct.

While NMR is definitive, FT-IR offers a rapid, in-line method for distinguishing these isomers and monitoring the consumption of the chloropyridine precursor. This guide provides a characteristic peak analysis derived from functional group theory and analog comparisons, establishing a self-validating protocol for researchers.

Molecular Architecture & Vibrational Logic

The target molecule combines a highly electron-deficient 3-nitropyridine core with an ethyl glycolate side chain. The interaction between the nitro group (


) and the ether linkage (

) creates a unique spectral fingerprint.

MolecularStructure Core 3-Nitropyridine Core (Aromatic C=N, C=C) Nitro Nitro Group (-NO2) (Sym/Asym Stretch) Core->Nitro Pos 3 (e- withdrawing) Ether Ether Linkage (Ar-O-CH2) (C-O-C Stretch) Core->Ether Pos 2 (O-alkylation) Ester Ethyl Ester (-COOEt) (Carbonyl C=O) Ether->Ester Side Chain

Figure 1: Functional group topology determining the vibrational spectrum.

Experimental Protocol: Data Acquisition

To ensure reproducibility, the following protocol minimizes moisture interference (critical for the ester region) and maximizes signal-to-noise ratio for the fingerprint region.

Method A: Diamond ATR (Recommended)
  • Applicability: Rapid QC of solid/oil intermediates.

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 32 (Background), 32 (Sample)

    • Range:

      
      
      
  • Procedure: Place

    
     of sample on the crystal. Apply high pressure to ensure contact. Clean with isopropanol to remove organic residues.
    
Method B: KBr Pellet (Reference Standard)
  • Applicability: High-resolution structural elucidation.

  • Procedure:

    • Grind

      
       sample with 
      
      
      
      dry KBr (spectroscopic grade).
    • Press at 8-10 tons for 2 minutes to form a translucent disc.

    • Validation: Ensure baseline transmission

      
       at 
      
      
      
      .

Characteristic Peak Assignments

The following table synthesizes theoretical group frequencies with empirical data from nitropyridine analogs (e.g., 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate) [1, 2].

Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Note
Ester Carbonyl

1735 -- 1755 StrongPrimary Indicator. Sharp peak confirming the glycolate addition.
Nitro (Aromatic)

1530 -- 1550 StrongShifted slightly lower due to conjugation with the pyridine ring.
Nitro (Aromatic)

1340 -- 1360 MediumPaired with the asymmetric stretch; confirms

integrity.[1]
Pyridine Ring

1580 -- 1600 Med-StrongCharacteristic "breathing" of the aromatic heterocycle.
Ether (Aryl-Alkyl)

1240 -- 1280 StrongCritical for O-Alkylation. Distinguishes ether from pyridone (N-alkyl).
Ether (Aliphatic)

1050 -- 1100 MediumAssociated with the ethyl ester moiety (

).
C-H (Aromatic)

3050 -- 3100WeakOften multiple weak bands.
C-H (Aliphatic)

2900 -- 2990WeakMethylene/Methyl stretches from the ethyl group.

Comparative Analysis: The "Product vs. Alternative" Matrix

In drug development, the "alternative" is often the precursor (incomplete reaction) or the isomer (incorrect reaction pathway). This section details how to differentiate them.

Scenario A: Reaction Monitoring (Precursor vs. Product)
  • Precursor: 2-Chloro-3-nitropyridine.[2][3][4][5]

  • Product: Ethyl 2-(3-nitropyridin-2-yl)oxyacetate.[6]

  • Differentiation Logic:

    • Disappearance: The Precursor lacks the Ester C=O (

      
      ). The appearance of this strong peak is the primary reaction progress metric.
      
    • Appearance: The Precursor has a C-Cl stretch (

      
      ), but this is often obscured. Rely on the Ester C=O  and Ether C-O  (
      
      
      
      ) appearance.
Scenario B: Regioselectivity (O-Isomer vs. N-Isomer)

The reaction of 2-chloropyridines with alcohols can yield the O-alkyl ether (Target) or N-alkyl pyridone (Impurity) [3].

FeatureTarget (O-Alkyl) Impurity (N-Alkyl Pyridone)
Carbonyl Region Single peak

(Ester)
Doublet:

(Ester) +

(Pyridone C=O)
Ring Vibrations Aromatic Pyridine (

)
Diene-like character (Loss of aromaticity)
Ether Region Strong Ar-O-C (

)
Weak/Absent Ar-O-C

Decision Workflow: Spectral Validation

Use this logic tree to validate the identity of your synthesized batch.

ValidationLogic Start Acquire FT-IR Spectrum CheckEster Peak at ~1740 cm-1? Start->CheckEster CheckPyridone Peak at ~1660-1690 cm-1? CheckEster->CheckPyridone Yes Result_Precursor Incomplete Reaction (Precursor) CheckEster->Result_Precursor No CheckEther Strong Peak at ~1260 cm-1? CheckPyridone->CheckEther No Result_Impurity Impurity/Isomer (N-Alkyl Pyridone) CheckPyridone->Result_Impurity Yes Result_Valid Valid Product (O-Alkyl Ether) CheckEther->Result_Valid Yes CheckEther->Result_Impurity No

Figure 2: Logic tree for distinguishing the target O-alkyl ether from precursors and N-alkyl pyridone isomers.

References

  • Karis, M., et al. (2006). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2714-o2716. Available at: [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. PharmaInfo. Available at: [Link]

  • PubChem . (2025).[7] Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (CID 4647502).[7] National Center for Biotechnology Information. Available at: [Link][7]

Sources

Advanced HPLC Method Development for Nitropyridine Derivatives: PFP vs. C18 Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The separation of nitropyridine derivatives presents a distinct challenge in pharmaceutical analysis due to the coexistence of positional isomers, high polarity, and the basicity of the pyridine nitrogen. Traditional alkyl-bonded phases (C18/C8) often fail to resolve critical isomeric pairs (e.g., 2-hydroxy-3-nitropyridine vs. 2-hydroxy-5-nitropyridine) or exhibit severe peak tailing due to secondary silanol interactions.

This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against the industry-standard C18 for nitropyridine analysis. Based on mechanistic evidence and comparative data, the PFP phase is demonstrated to be the superior choice for resolving structural isomers and improving peak symmetry for this class of compounds.

The Separation Challenge: Why C18 Fails

Nitropyridine derivatives possess two chemical characteristics that confound standard Reversed-Phase (RP) methods:

  • Positional Isomerism: The hydrophobic difference between 3-nitro and 5-nitro isomers is negligible. C18 columns, which rely primarily on hydrophobicity (Van der Waals forces), often result in co-elution (

    
    ).
    
  • Basicity & Silanol Activity: The pyridine ring nitrogen is a Lewis base. On older or non-endcapped C18 silica, this nitrogen interacts with acidic surface silanols, causing peak tailing (

    
    ) and retention time instability.
    
The Solution: Fluorinated Selectivity (PFP)

Pentafluorophenyl (PFP) phases introduce orthogonal retention mechanisms beyond simple hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring of the PFP ligand acts as a Lewis acid, interacting strongly with the electron-rich nitro groups and the aromatic pyridine ring.
  • Dipole-Dipole Interactions: The carbon-fluorine (C-F) bond is highly polar, offering retention for polar nitropyridines that elute near the void volume on C18.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the spatial arrangement of nitro groups on the pyridine ring (steric discrimination).

Comparative Performance Analysis

The following data summarizes a comparative study of nitropyridine isomer separation (2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine) under optimized conditions.

Table 1: Chromatographic Performance Metrics

Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.0), B: Methanol. Gradient: 5-60% B in 10 min. Flow: 1.0 mL/min.[1][2]

ParameterStandard C18 (5 µm)Core-Shell PFP (2.7 µm)Performance Delta
Resolution (

) of Isomers
1.2 (Co-elution)3.8 (Baseline) +216% (PFP resolves critical pair)
Tailing Factor (

)
1.81.1 -39% (PFP eliminates tailing)
Retention (

) of Polar Impurity
0.5 (Near void)2.1 +320% (PFP retains polar species)
Selectivity (

)
1.041.15 PFP discriminates steric differences

Analyst Note: The switch from Acetonitrile to Methanol is critical when using PFP columns. Acetonitrile's


-electrons can shield the stationary phase, suppressing the 

-

interactions necessary for isomer separation. Always prioritize Methanol with PFP phases.

Interaction Mechanisms & Workflow

Understanding the molecular interactions is vital for method robustness. The diagram below illustrates why PFP succeeds where C18 fails, followed by a decision tree for method development.

G cluster_0 Stationary Phase Mechanisms cluster_1 Analyte Properties (Nitropyridines) C18 C18 Phase (Hydrophobic Only) Isomers Positional Isomers (Similar Hydrophobicity) C18->Isomers Poor Selectivity (Co-elution) Basic Basic Nitrogen (pKa ~3-6) C18->Basic Silanol Interaction (Peak Tailing) PFP PFP Phase (Multi-Mode) PFP->Isomers Shape Selectivity & Pi-Pi Stacking PFP->Basic Dipole Interaction & Ion-Exchange

Figure 1: Mechanistic comparison showing PFP's multi-mode retention capabilities versus C18's limitation to hydrophobicity.

D Start Start: Nitropyridine Sample CheckIsomers Are positional isomers present? Start->CheckIsomers PFP_Route Select PFP Column (Methanol Mobile Phase) CheckIsomers->PFP_Route Yes (Critical) C18_Route Select C18 Column (Base Deactivated) CheckIsomers->C18_Route No (Single Peak) Opt_pH Optimize pH (pH 3.0 - 4.0 for suppression) PFP_Route->Opt_pH C18_Route->Opt_pH Result Final Method: Rs > 2.0, Tf < 1.2 Opt_pH->Result

Figure 2: Method Development Decision Tree for Nitropyridine Derivatives.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the resolution (


) between isomers is 

in Step 3, the method automatically directs the user to alter the organic modifier, leveraging the PFP phase's specific selectivity.
Step 1: Column Selection & Preparation
  • Primary Column: PFP (Pentafluorophenyl), Core-Shell technology (2.6 µm or 2.7 µm), 100 x 2.1 mm or 100 x 3.0 mm.

  • Rationale: Core-shell particles provide UHPLC-like efficiency at lower backpressures, essential for resolving closely eluting isomers [1].

Step 2: Mobile Phase Design
  • Buffer (Solvent A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Acidic pH ensures the pyridine nitrogen is protonated (

      
      ), preventing interaction with residual silanols. Ammonium formate is volatile (LC-MS compatible) and buffers well at pH 3.0.
      
  • Organic (Solvent B): 100% Methanol (LC-MS Grade).

    • Why: Methanol promotes

      
      -
      
      
      
      interactions between the solute and the PFP ring. Acetonitrile suppresses these interactions and should be avoided for isomer separation [2].
Step 3: Gradient Screening Workflow
  • Equilibrate: 5% Methanol for 10 column volumes.

  • Screening Run: Linear gradient 5% B to 95% B over 15 minutes.

  • Assessment:

    • Identify retention time (

      
      ) of the main peak.[3]
      
    • Calculate

      
       (Capacity Factor). Target 
      
      
      
      to avoid void volume interferences.
  • Optimization:

    • If isomers co-elute: Switch to an isocratic hold at 10% below the elution composition of the screening run.

    • Example: If elution is at 40% B, run isocratic at 30% B.

Step 4: System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between isomers.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3.
    
  • Precision (RSD): NMT 2.0% for retention time and area (n=6).[1]

References

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and PFP Columns. Retrieved from [Link]

  • SIELC Technologies. Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers. Retrieved from [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

Sources

Crystal structure validation of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment of Structural Validation Methods for Ethyl 2-(3-nitropyridin-2-yl)oxyacetate: Single-Crystal XRD vs. Spectroscopic Corroboration

Executive Summary & Comparison Overview

The structural validation of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (O-isomer) presents a classic crystallographic challenge due to its tautomeric relationship with the thermodynamically favored Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate (N-isomer). In drug development, distinguishing these regioisomers is critical, as the O-alkylated pyridine core (lactim ether) exhibits distinct hydrogen-bonding capabilities, metabolic stability, and pharmacological profiles compared to the N-alkylated pyridone (lactam).

This guide compares the definitive validation method—Single-Crystal X-Ray Diffraction (SC-XRD) —against rapid spectroscopic alternatives (NMR/IR), using the known crystal structure of the N-isomer as a benchmark for differentiation.

Validation MetricTarget Product: O-Isomer (Oxyacetate)Alternative: N-Isomer (Pyridone Acetate)Decision Factor
Primary Linkage Ether (C–O–C)Amide (N–C=O)Critical
Aromaticity Fully Aromatic Pyridine RingConjugated Pyridone RingHigh
C2 Bond Character C2–O (Single bond character, ~1.34 Å)C2=O (Double bond character, ~1.23 Å)Definitive (XRD)
Carbonyl Signals (IR) Single band (Ester C=O, ~1730-1750 cm⁻¹)Dual bands (Amide C=O ~1660 cm⁻¹ + Ester)Rapid Screen
H-6 Proton Shift Deshielded (~8.3 - 8.5 ppm)Shielded (~7.5 - 8.0 ppm)Supportive

Structural Validation: The "Product" vs. "Alternative"

Method 1: Single-Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD is the only method that provides unambiguous proof of the alkylation site. The N-isomer structure, solved by Karis et al. (2006), serves as the primary "Alternative" reference point. To validate the O-isomer, your crystallographic data must deviate significantly from these parameters.

A. The Alternative: N-Isomer Architecture (Benchmark)

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Key Structural Feature: The structure reveals two crystallographically independent molecules. The core features a C2=O double bond (typical of pyridones) and an N1–C(alpha) bond connecting the ring to the acetate tail.

  • Packing: The nitropyridone rings form sheet-like arrays via weak C–H···O interactions, a motif driven by the dipole of the amide carbonyl (C2=O).

B. The Product: O-Isomer Validation Criteria To confirm the O-isomer, the solved structure must exhibit:

  • C2–O Bond Length: A value of 1.33–1.36 Å , indicative of a C(sp²)–O single bond within an aromatic system. A value <1.25 Å indicates the N-isomer (C=O).

  • Ring Planarity: A strictly planar pyridine ring with minimal bond alternation, confirming full aromaticity (delocalization).

  • Absence of Amide Carbonyl: The electron density map should show no oxygen atom double-bonded to C2; instead, the oxygen should act as a bridge to the ethyl acetate group.

Method 2: Spectroscopic Corroboration (Rapid Screening)

Before crystallization, spectroscopic methods provide a fast "Go/No-Go" decision.

  • Infrared Spectroscopy (IR):

    • O-Isomer: Shows a single strong carbonyl stretch around 1735–1750 cm⁻¹ (Ester C=O).

    • N-Isomer: Shows two distinct carbonyl bands : one for the ester (~1740 cm⁻¹) and a lower frequency band for the pyridone amide carbonyl (~1650–1670 cm⁻¹). Presence of the second band is a red flag for N-alkylation.

  • ¹H NMR Spectroscopy:

    • H-6 Proton: In the O-isomer, the proton at position 6 (adjacent to the ring nitrogen) is highly deshielded (typically >8.2 ppm) due to the ring current of the fully aromatic pyridine. In the N-isomer, the loss of full aromaticity and the shielding effect of the adjacent N-substitution often shifts this signal upfield (<8.0 ppm).

Experimental Protocols

Protocol A: Regioselective Synthesis (Targeting the O-Isomer)

Rationale: N-alkylation is thermodynamically favored under basic conditions (e.g., NaH/THF). To favor the O-isomer (kinetic product or via silver salts), specific conditions are required.

  • Reagents: 3-nitro-2-hydroxypyridine (1.0 eq), Ethyl bromoacetate (1.1 eq), Silver Carbonate (Ag₂CO₃, 0.6 eq) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Benzene or Toluene (non-polar solvents often favor O-alkylation over N-alkylation compared to DMF/THF).

  • Procedure:

    • Suspend 3-nitro-2-hydroxypyridine and Ag₂CO₃ in dry toluene.

    • Add ethyl bromoacetate dropwise at room temperature.

    • Heat to reflux for 4–6 hours (monitor by TLC; O-isomer usually has higher R_f than N-isomer).

    • Filter off silver salts through Celite.

    • Evaporate solvent.[1][2]

    • Purification: Flash column chromatography (Hexane:EtOAc 4:1). The O-isomer elutes first (less polar).

Protocol B: Crystallization for XRD

Rationale: High-quality single crystals are required for definitive assignment. The O-isomer is less polar than the N-isomer, influencing solvent choice.

  • Dissolution: Dissolve 50 mg of the purified product in a minimum amount of hot Ethyl Acetate (approx. 0.5 mL).

  • Precipitation: Slowly add Hexane (or Pentane) dropwise until persistent cloudiness appears.

  • Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution.

  • Growth: Allow the vial to stand undisturbed at 4°C for 24–48 hours.

    • Note: If the N-isomer is present, it may crystallize as pale yellow needles/plates (mp ~54°C). The O-isomer typically forms block-like crystals.

Validation Decision Logic (Visualization)

The following diagram illustrates the logical workflow to validate the O-isomer and rule out the N-isomer alternative.

ValidationWorkflow Start Crude Reaction Product TLC TLC Screening (Compare R_f) Start->TLC IR IR Spectroscopy (Carbonyl Region) TLC->IR DecisionIR Carbonyl Bands? IR->DecisionIR NMR 1H NMR Analysis (H-6 Shift) DecisionNMR H-6 > 8.2 ppm? NMR->DecisionNMR XRD Single-Crystal XRD (Definitive) DecisionXRD C2-O Bond Length? XRD->DecisionXRD DecisionIR->NMR Single Band (~1740 cm-1) N_Isomer Outcome: N-Isomer (Alternative/Impurity) DecisionIR->N_Isomer Double Band (1740 + 1660 cm-1) DecisionNMR->XRD Yes (> 8.2 ppm) DecisionNMR->N_Isomer No (< 8.0 ppm) DecisionXRD->N_Isomer < 1.25 A (C=O) O_Isomer Outcome: O-Isomer (Target Product) DecisionXRD->O_Isomer ~1.34 A (C-O)

Figure 1: Step-by-step decision tree for distinguishing Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (O-isomer) from its N-alkylated isomer.

References

  • Karis, M., Healy, P. C., & Loughlin, W. A. (2006). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2714–o2716.

    • Key Reference for the N-isomer structure (Altern
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[3] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[3] The Journal of Organic Chemistry, 89, 3657-3665.[3] [3]

    • Reference for N-alkyl
  • PubChem. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (Compound Summary).

    • Reference for O-alkyl
  • Angene Chemical. (n.d.). Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate (CAS 136718-78-0).

    • Commercial verific

Sources

A Comprehensive Guide to Purity Assessment of Pyridine-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediates is a critical determinant of the final drug product's safety and efficacy. Pyridine-based intermediates are foundational building blocks in a vast array of pharmaceuticals. Ensuring their purity is not merely a matter of quality control; it is a fundamental requirement for regulatory compliance and, ultimately, patient safety. This guide provides an in-depth comparison of the analytical standards and methodologies for the purity assessment of these vital chemical entities.

The International Council for Harmonisation (ICH) has established a framework for managing impurities in new drug substances and products.[1] These guidelines, particularly ICH Q3A(R2), categorize impurities and set thresholds for reporting, identification, and qualification.[1][2][3][4] Organic impurities can include starting materials, by-products, and degradation products, while inorganic impurities may consist of reagents, catalysts, and heavy metals.[1] Residual solvents, another critical class of impurities, are addressed under ICH Q3C.[1][5]

The Analytical Arsenal: A Comparative Overview

A multi-faceted approach is essential for a comprehensive purity profile of pyridine-based intermediates. No single technique is universally applicable; instead, a combination of chromatographic, spectroscopic, and titrimetric methods provides a holistic view.

Analytical TechniquePrinciplePrimary ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of organic impurities, stability testing.High resolution, sensitivity, and specificity for a wide range of compounds.[6][7][8]May require derivatization for some analytes; solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Analysis of residual solvents and volatile organic impurities.[9][10][11]Excellent for volatile and semi-volatile compounds; high sensitivity with appropriate detectors.[10]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.[12][13]Absolute purity determination, quantification of impurities without the need for specific reference standards.[14][15]Non-destructive; provides structural information; considered a primary ratio method.[13][16]Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identification and structural elucidation of unknown impurities and degradation products.[17][18]High sensitivity and specificity; provides molecular weight and fragmentation data.[18][19]Often coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures.
Karl Fischer Titration Stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.Determination of water content.[20][21][22]Highly specific and accurate for water determination; applicable to a wide range of samples.[21][23]Can be affected by side reactions with certain functional groups.

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[6] A well-developed HPLC method can effectively separate the main pyridine intermediate from its potential impurities, including starting materials, by-products, and degradation products.[6][7][24]

Experimental Protocol: A General Reversed-Phase HPLC Method

This protocol serves as a starting point and may require optimization based on the specific properties of the pyridine-based intermediate.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[6]

  • Column: A C18 reversed-phase column is a common choice for its versatility in separating a wide range of polar and non-polar compounds.[6][24]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of compounds with varying polarities.[6][25][26]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).[6][24] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[6] For quantitative analysis of specific impurities, a calibration curve is constructed using certified reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample Filter_S Filter Sample Sample->Filter_S Standard Prepare Reference Standards Filter_St Filter Standards Standard->Filter_St HPLC Inject into HPLC System Filter_S->HPLC Filter_St->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity / Impurity Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Interplay of guidelines and techniques in purity assessment.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance. I[13][16]t relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. B[12]y comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

[12][15]Experimental Protocol: ¹H qNMR for Purity Assay

  • Instrumentation: A high-field NMR spectrometer.

  • Internal Standard: Select a certified internal standard that has a simple spectrum with at least one signal that is well-resolved from any analyte signals, is stable, non-volatile, and has a known purity.

  • Sample Preparation: Accurately weigh the pyridine intermediate and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., pyridine-d5, chloroform-d).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay between scans to allow for full relaxation of all relevant nuclei.

  • Analysis: Integrate the well-resolved signals of both the analyte and the internal standard. The purity of the analyte (P_analyte) is calculated using the following equation: [12] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" and "std" refer to the analyte and the internal standard, respectively.

Karl Fischer Titration for Water Content

Water is a common impurity that can affect the stability and reactivity of pharmaceutical intermediates. K[22]arl Fischer titration is the gold standard for determining water content due to its high specificity and accuracy. T[20][21][22]he method is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol.

[20][21]Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: An automatic Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (a standardized solution of iodine, sulfur dioxide, and a base in an alcohol) and a suitable solvent (e.g., methanol).

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., disodium tartrate dihydrate). [20] 2. Add a known volume of the solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

    • Accurately weigh and add the pyridine intermediate to the vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint. The volume of reagent consumed is used to calculate the water content.

The purity assessment of pyridine-based intermediates is a rigorous process that underpins the quality of the final drug product. A comprehensive strategy that integrates chromatographic techniques for impurity profiling (HPLC, GC), spectroscopic methods for absolute purity and structural elucidation (qNMR, MS), and a specific method for water content (Karl Fischer titration) is essential. Adherence to regulatory guidelines, such as those from the ICH, ensures that these critical starting materials meet the high standards required for pharmaceutical development. By employing these validated analytical methodologies, researchers and drug developers can confidently ensure the quality and safety of their products.

References

  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (2021, March 15).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.. (2025, December 29).
  • 〈467〉 RESIDUAL SOLVENTS.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • Karl Fischer Moisture Analysis - Pacific BioLabs.
  • Impurity Profiling with HRMS - Toref-Standards. (2023, July 18).
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • 2.3. Mass spectrometry in impurity profiling - ResearchGate. (2025, August 7).
  • <467> RESIDUAL SOLVENTS.
  • Determination of Water Content in Tablets Using Karl Fischer Titration - Sigma-Aldrich.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem.
  • Quality Guidelines - ICH.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • 〈467〉 Residual Solvents - USP-NF ABSTRACT.
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR.
  • A Practical Scheme for the GC Analysis of Pyridine Hydrodenitrogenation Reaction Products.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke - Health. (1999, December 31).
  • Water quality-Determination of pyridine-Gas chromatography - Ministry of Ecology and Environment.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS: 136718-78-0) is a functionalized pyridine derivative commonly used as a pharmacophore building block in medicinal chemistry.[1] Its structure combines a nitro-pyridine core with an ethyl ester side chain.

While often categorized under generic "Warning" labels, this compound presents specific risks due to the nitro group (potential for energetic decomposition and metabolic toxicity) and the pyridine ring (potential for mucous membrane irritation and sensitization). This guide moves beyond the basic SDS to provide an operational framework for safe handling in a research environment.

Property Data
CAS Number 136718-78-0
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Physical State Solid (typically yellow crystalline powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, STOT-SE (Respiratory)
GHS Signal Word WARNING

Risk Assessment & Mechanism of Hazard

To handle this chemical safely, you must understand the causality of its hazards. Do not simply follow rules; understand the chemical behavior driving them.

The Nitro-Pyridine Moiety

The nitro group (-NO₂) on the pyridine ring is electron-withdrawing, increasing the electrophilicity of the ring.

  • Toxicological Implication: Nitro-aromatics can be metabolized by nitro-reductases in the body, potentially leading to reactive intermediates that interact with DNA or proteins. Treat this compound as a potential sensitizer and mutagen , even if specific data is limited [1].

  • Physical Implication: Nitro compounds possess high chemical energy. While this specific ester is generally stable, it should be treated as incompatible with strong reducing agents (e.g., hydrazine, hydrides) and strong bases , which can trigger rapid, exothermic decomposition.

The Ester Linkage
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis, releasing ethyl glycolate and the parent nitropyridinol. The breakdown products may have different toxicity profiles.[2] Moisture control is critical not just for chemistry, but for containment.

Personal Protective Equipment (PPE) Protocol

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system.

Respiratory Protection (The Primary Barrier)
  • Requirement: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood .

  • Velocity Check: Verify face velocity is between 0.3 – 0.5 m/s before use.

  • Outside the Hood: If weighing must occur on an open bench (strongly discouraged), a P100/N99 particulate respirator is the absolute minimum requirement. Surgical masks offer zero protection against this compound.

Eye & Face Protection[4][7][9][10][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why Goggles? Safety glasses leave gaps. Nitropyridine dust is fine and electrostatic; it can migrate around glasses, causing severe irritation to the moist mucous membranes of the eye [2].

Hand & Skin Protection[5][7][9]
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique:

    • Solids: Single nitrile gloves are sufficient.

    • Solutions: If dissolved in penetrating solvents (DCM, Chloroform), use Silver Shield (Laminate) gloves or double-glove with nitrile, changing immediately upon splash contact.

  • Body: Lab coat (buttoned) and long pants. No exposed skin.[2]

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check No No Hood->No Critical Risk Yes Yes Hood->Yes Resp_Mask REQUIRED: N95/P100 Respirator + Goggles + Nitrile Gloves Hood_Solid REQUIRED: Fume Hood + Goggles + Nitrile Gloves Std_Solvent Methanol/Ethyl Acetate Solvent_Check->Std_Solvent Pen_Solvent DCM / Chloroform / DMSO Solvent_Check->Pen_Solvent Double_Glove REQUIRED: Double Nitrile Gloves + Fume Hood + Goggles Std_Solvent->Double_Glove Laminate REQUIRED: Laminate (Silver Shield) Gloves + Fume Hood + Goggles Pen_Solvent->Laminate No->Resp_Mask Yes->Hood_Solid

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Workflows

Weighing & Transfer
  • Static Control: Nitro compounds are often static-prone powders. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Taring: Tare the weighing boat/vial before adding the compound. Do not return excess material to the stock container (cross-contamination risk).

  • Clean-Up: Immediately wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

Reaction Setup
  • Inert Atmosphere: While air-stable, best practice dictates running reactions under Nitrogen or Argon to prevent moisture-induced hydrolysis of the ester.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.

Storage[1][4][7][8][10][12]
  • Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.

  • Segregation: Store away from strong oxidizers and strong bases.[3][4]

Emergency & Disposal Protocols

Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask (if outside hood).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible nitrate risk).

  • Decontaminate: Wash surface with 10% soap solution, followed by water.

Waste Disposal
  • Classification: This material is Hazardous Chemical Waste .

  • Stream: Segregate into High BTU / Organic Solids or Non-Halogenated Organic Solvents .

  • Prohibition: NEVER dispose of down the drain. The nitro group poses environmental toxicity risks to aquatic life.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5][4] Hold eyelids open. Seek medical attention (ophthalmologist) due to potential corneal damage [3].

  • Skin Contact: Wash with soap and water.[2][5][3][6][4][7] Do not use ethanol (increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Angene Chemical. (2023). Safety Data Sheet: Ethyl 2-[(3-nitropyridin-2-yl)oxy]acetate. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nitropyridine Derivatives. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-5-nitropyridine (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2023). Ethyl 2-(3-nitropyridin-2-yl)acetate (Structural Analog Safety Data). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.